Galactonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4+,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHNJXZEOKUKBD-MGCNEYSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045955, DTXSID701316380 | |
| Record name | Galactonic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Galactonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Galactonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000565 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13382-27-9, 576-36-3 | |
| Record name | Galactonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13382-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Galactonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=576-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Galactonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galactonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013382279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galactonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Galactonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Galactonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000565 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
133 - 136 °C | |
| Record name | Galactonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000565 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Structure and Stereoisomers of Galactonic Acid
Abstract: Galactonic acid, a six-carbon aldonic acid derived from galactose, is a key molecule in carbohydrate chemistry and metabolism. This document provides an in-depth analysis of its molecular structure, including its open-chain and cyclic lactone forms. A comprehensive overview of its stereoisomers—enantiomers and epimers—is presented. Key physicochemical properties are summarized, and detailed experimental protocols for its synthesis and analysis are provided. Furthermore, its primary metabolic fate in bacteria, the De Ley-Doudoroff pathway, is illustrated to provide context for its biochemical significance. This guide is intended for researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development.
Molecular Structure
This compound (C₆H₁₂O₇) is a sugar acid formed by the oxidation of the aldehyde group at the C1 position of galactose to a carboxylic acid.[1] Its structure can be represented in both an open-chain form and cyclic ester forms known as lactones.
Open-Chain Structure
In its linear form, D-galactonic acid is systematically named (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid.[1] It possesses a carboxylic acid functional group at C1 and five hydroxyl groups, each attached to the subsequent carbons of the hexanoic acid backbone. The stereochemistry of the chiral centers at C2, C3, C4, and C5 dictates its identity as the D-isomer.
Cyclic Lactone Structures
In solution, this compound exists in equilibrium with its cyclic intramolecular esters, or lactones. These are formed by the condensation of the C1 carboxylic acid with one of the hydroxyl groups along the carbon chain. The most thermodynamically stable and common form is the γ-lactone (gamma-lactone), a five-membered ring formed with the hydroxyl group at the C4 position (D-galactono-1,4-lactone).[2][3] A less stable six-membered δ-lactone (delta-lactone) can also be formed with the C5 hydroxyl group (D-galactono-1,5-lactone).
Stereoisomerism of this compound
With four chiral centers (C2, C3, C4, and C5), this compound can exist as 2⁴ = 16 possible stereoisomers. These are categorized as enantiomers and diastereomers (including epimers).
Enantiomers
Enantiomers are non-superimposable mirror images. The enantiomer of D-galactonic acid is L-galactonic acid, systematically named (2S,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid.[4] D- and L-isomers have identical physical properties, except for their interaction with plane-polarized light, which they rotate in equal but opposite directions.
Diastereomers and Epimers
Diastereomers are stereoisomers that are not mirror images. A specific type of diastereomer is an epimer, which differs in the configuration at only one chiral center. The key epimers of D-galactonic acid are:
Physicochemical Properties
The physical and chemical properties of this compound and its lactones are crucial for their handling, analysis, and application.
| Property | D-Galactonic Acid | D-Galactono-1,4-lactone | L-Galactono-1,4-lactone |
| Molecular Formula | C₆H₁₂O₇ | C₆H₁₀O₆ | C₆H₁₀O₆ |
| Molecular Weight | 196.16 g/mol [1] | 178.14 g/mol [3] | 178.14 g/mol [7] |
| Melting Point | 122 °C[8] | ~134-136 °C | 134 °C |
| pKa (Predicted) | 3.35 ± 0.35[8] | Not Applicable | Not Applicable |
| Specific Rotation [α]D | Data not available | ~ -78° (inferred) | +78.0° ± 3.0° (c=1 in H₂O) |
| Appearance | Solid[1] | White solid | White solid |
Note: The specific rotation of D-galactono-1,4-lactone is inferred to be equal in magnitude and opposite in sign to its enantiomer, L-galactono-1,4-lactone.
Experimental Protocols
Synthesis of D-Galactonic Acid via Oxidation of D-Galactose
This protocol describes a common method for synthesizing aldonic acids from their parent aldoses using a mild oxidizing agent like bromine water. The reaction selectively oxidizes the C1 aldehyde to a carboxylic acid.
Materials:
-
D-Galactose
-
Bromine water (saturated solution)
-
Barium carbonate (CaCO₃)
-
Sulfuric acid (H₂SO₄), dilute
-
Ethanol
-
Deionized water
-
Reaction flask, magnetic stirrer, filtration apparatus, rotary evaporator
Procedure:
-
Dissolution: Dissolve a known quantity of D-galactose in deionized water in a reaction flask.
-
Buffering: Add barium carbonate powder to the solution to act as a buffer, maintaining a slightly acidic to neutral pH to prevent unwanted side reactions.
-
Oxidation: Slowly add saturated bromine water to the stirring galactose solution at room temperature. The disappearance of the bromine color indicates its consumption. Continue addition until a faint, persistent bromine color remains, signifying the completion of the reaction.
-
Neutralization and Precipitation: Allow the reaction to stir for an additional hour. If excess bromine remains, it can be removed by bubbling air through the solution. The excess barium carbonate will have neutralized the hydrobromic acid formed, precipitating as barium bromide.
-
Removal of Barium Ions: Carefully add dilute sulfuric acid to the solution. This will precipitate the barium ions as insoluble barium sulfate (BaSO₄).
-
Filtration: Filter the mixture to remove the barium sulfate precipitate.
-
Concentration: Concentrate the filtrate (which now contains D-galactonic acid) using a rotary evaporator under reduced pressure.
-
Crystallization and Lactonization: The concentrated syrup can be crystallized from ethanol or aqueous ethanol. During concentration and in acidic conditions, the D-galactonic acid will cyclize to form the more stable D-galactono-1,4-lactone.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of sugar acids. Due to their low volatility, a derivatization step is required, typically converting the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters.
Materials:
-
Dried sample containing this compound
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal standard (e.g., Sorbitol)
-
GC-MS system with a suitable capillary column (e.g., DB-5)
-
Heating block or oven, autosampler vials with inserts
Procedure:
-
Sample Preparation: Lyophilize (freeze-dry) the aqueous sample to complete dryness in a reaction vial. The absence of water is critical for successful silylation.
-
Oximation (Optional but Recommended): To prevent the formation of multiple peaks from cyclic anomers, an oximation step is often performed first. Dissolve the dried sample in a solution of methoxyamine hydrochloride in pyridine. Heat at 30-40°C for 90 minutes to convert the carbonyl group of any residual aldose to a methyloxime.
-
Derivatization (Silylation): Add the silylating reagent (BSTFA + 1% TMCS) to the vial. Seal the vial tightly and heat at 60-70°C for 30-60 minutes. This reaction will convert all active hydrogens (on -OH and -COOH groups) to -Si(CH₃)₃ groups.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS. A splitless injection mode is common.
-
Chromatography: Use a temperature program to separate the components. A typical program might start at 100°C, hold for 1-2 minutes, then ramp at 5-10°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes. Helium is used as the carrier gas.
-
Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode. Scan a mass range of m/z 50-650.
-
-
Data Analysis: Identify the TMS-derivatized this compound peak based on its retention time and its characteristic mass spectrum, comparing it to a known standard or a spectral library.
Biochemical Significance: The De Ley-Doudoroff Pathway
In many bacteria, particularly Gram-negative species, D-galactonic acid is catabolized via a modified Entner-Doudoroff pathway known as the De Ley-Doudoroff pathway.[9][10] This pathway converts D-galactonate into intermediates of central metabolism, namely pyruvate and glyceraldehyde-3-phosphate.
The key enzymatic steps are:
-
Dehydration: D-galactonate is dehydrated by galactonate dehydratase to form 2-keto-3-deoxy-D-galactonate (KDG).
-
Phosphorylation: KDG is phosphorylated by KDG kinase to yield 2-keto-3-deoxy-6-phospho-D-galactonate (KDPG).
-
Cleavage: KDPG aldolase cleaves KDPG into two three-carbon molecules: pyruvate and D-glyceraldehyde-3-phosphate .
These products then enter glycolysis and other central metabolic pathways to generate energy and biosynthetic precursors.
Conclusion
This compound is a structurally diverse molecule with a rich stereochemistry that is fundamental to its biological role. Its existence in equilibrium between open-chain and lactone forms, along with its relationship to numerous stereoisomers, provides a wide range of chemical properties and potential biological activities. The established protocols for its synthesis and analysis enable further research into its function and applications, while an understanding of its metabolic fate through pathways like the De Ley-Doudoroff pathway highlights its importance as a carbon source in microbial systems. This guide serves as a foundational resource for professionals engaged in carbohydrate research and development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. D-Galactonic acid, γ-lactone [webbook.nist.gov]
- 3. D-Galactonic acid, γ-lactone [webbook.nist.gov]
- 4. GMD - this compound-1,4-lactone - InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5+/m1/s1 [gmd.mpimp-golm.mpg.de]
- 5. mdpi.com [mdpi.com]
- 6. KEGG PATHWAY: map00052 [genome.jp]
- 7. L-galactono-1,4-lactone | C6H10O6 | CID 6857365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The DeLey-Doudoroff Pathway of Galactose Metabolism in Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
The Uncharted Potential of D-Galactonic Acid: A Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-galactonic acid, a sugar acid derived from D-galactose, is an emerging platform chemical with significant potential in the pharmaceutical, food, and polymer industries. Its versatile chemical structure allows for its use as a building block for various specialty chemicals and biodegradable polymers. Furthermore, its role in biological pathways is of growing interest for drug development and metabolic engineering. This technical guide provides an in-depth exploration of the natural sources of D-galactonic acid and the intricate biosynthetic pathways that govern its formation, with a focus on microbial systems. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the core metabolic pathways to facilitate further research and development in this promising field.
Natural Sources of D-Galactonic Acid
While D-galactonic acid is not found in high concentrations as a free acid in nature, its precursor, D-galacturonic acid, is a major component of pectin, a complex polysaccharide abundant in the cell walls of many plants. Pectin-rich biomass, therefore, represents a significant and readily available feedstock for the production of D-galactonic acid through microbial fermentation.
| Natural Source (Pectin-Rich) | Typical D-Galacturonic Acid Content (% w/w) | Reference |
| Citrus Peel | 20 - 30 | [1] |
| Sugar Beet Pulp | 15 - 25 | [1] |
| Apple Pomace | 10 - 15 | |
| Sunflower Heads | 15 - 25 |
Note: The concentration of free D-galactonic acid in these sources is generally low and not well-documented. The primary value of these materials lies in their D-galacturonic acid content, which can be converted to D-galactonic acid.
Microbial Biosynthesis of D-Galactonic Acid
Microorganisms, particularly bacteria and fungi, have evolved sophisticated pathways for the catabolism of sugars, including D-galactose and D-galacturonic acid. These pathways can be harnessed and engineered for the efficient biosynthesis of D-galactonic acid.
The De Ley-Doudoroff Pathway
The primary route for D-galactose catabolism in many bacteria, such as Pseudomonas and Escherichia coli, is the De Ley-Doudoroff pathway.[2][3] This pathway involves the direct oxidation of D-galactose to D-galactono-1,5-lactone, which is then hydrolyzed to D-galactonic acid. This initial step is a key target for the overproduction of D-galactonic acid.
The subsequent steps of the pathway convert D-galactonic acid into intermediates of central metabolism. By disrupting the genes responsible for these downstream reactions, metabolic engineers can create microbial cell factories that accumulate and secrete D-galactonic acid.
References
Metabolic Pathway of Galactonic Acid in Microorganisms: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Galactonic acid, a sugar acid derived from galactose, serves as a carbon and energy source for a variety of microorganisms. The metabolic pathways for its utilization differ significantly between bacteria and fungi, offering a landscape of unique enzymes and intermediates. Understanding these pathways is crucial for applications in metabolic engineering, biofuel production, and the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the core metabolic routes of this compound in microorganisms, detailing the enzymes involved, their kinetic properties, and the experimental protocols for their study.
Bacterial Metabolism of D-Galactonic Acid: The DeLey-Doudoroff Pathway
In bacteria such as Escherichia coli and members of the Pseudomonas and Azotobacter genera, D-galactonic acid is catabolized through a modified Entner-Doudoroff pathway known as the DeLey-Doudoroff pathway. This pathway involves a series of enzymatic reactions that convert D-galactonate into intermediates of central metabolism.
The key steps are:
-
Dehydration: D-galactonate is dehydrated by D-galactonate dehydratase to form 2-keto-3-deoxy-D-galactonate (KDG).
-
Phosphorylation: KDG is then phosphorylated by 2-keto-3-deoxy-D-galactonate kinase to yield 2-keto-3-deoxy-6-phospho-D-galactonate (KDPG).
-
Aldol Cleavage: Finally, 2-keto-3-deoxy-6-phospho-D-galactonate aldolase cleaves KDPG into pyruvate and D-glyceraldehyde-3-phosphate, which can directly enter glycolysis.
Bacterial DeLey-Doudoroff Pathway for D-Galactonic Acid Catabolism.
Quantitative Data: Bacterial Pathway Enzymes
| Enzyme | EC Number | Source Organism | Km | Vmax | kcat | Optimal pH | Optimal Temp. (°C) |
| D-Galactonate Dehydratase | 4.2.1.6 | Mycobacterium butyricum | 1 mM (D-Galactonate) | - | - | 7.8 - 8.0 | - |
| 2-Keto-3-deoxy-D-galactonate Kinase | 2.7.1.58 | Escherichia coli | - | - | - | ~7.0 | 50 |
| 2-Keto-3-deoxy-6-phospho-D-galactonate Aldolase | 4.1.2.21 | Azotobacter vinelandii | 38 µM (KDPG) | 625 µmol/min/mg | - | - | - |
Data not available is denoted by "-".
Fungal Metabolism of D-Galacturonic Acid to L-Galactonic Acid Intermediates
Filamentous fungi, such as Aspergillus niger and Trichoderma reesei (anamorph of Hypocrea jecorina), utilize a distinct pathway for the catabolism of D-galacturonic acid, which proceeds through L-galactonic acid.
The key steps are:
-
Reduction: D-galacturonic acid is first reduced to L-galactonate by an NADPH-dependent D-galacturonic acid reductase .
-
Dehydration: L-galactonate is then dehydrated by L-galactonate dehydratase to produce 2-keto-3-deoxy-L-galactonate.
-
Aldol Cleavage: This intermediate is cleaved by 2-keto-3-deoxy-L-galactonate aldolase into pyruvate and L-glyceraldehyde.
-
Final Reduction: L-glyceraldehyde is subsequently reduced to glycerol by an NADPH-dependent L-glyceraldehyde reductase .
Fungal Pathway for D-Galacturonic Acid Catabolism via L-Galactonate.
Quantitative Data: Fungal Pathway Enzymes
| Enzyme | EC Number | Source Organism | Km | Vmax | kcat | Optimal pH | Optimal Temp. (°C) |
| D-Galacturonic Acid Reductase | 1.1.1.365 | Hypocrea jecorina | - | - | - | - | - |
| L-Galactonate Dehydratase | 4.2.1.146 | Trichoderma reesei | - | - | - | - | - |
| 2-Keto-3-deoxy-L-galactonate Aldolase | 4.1.2.54 | Hypocrea jecorina | 3.5 mM (L-threo-3-deoxy-hexulosonate), 0.5 mM (Pyruvate), 1.2 mM (L-glyceraldehyde) | - | - | - | - |
| L-Glyceraldehyde Reductase | 1.1.1.372 | Aspergillus niger | - | - | - | - | - |
Data not available is denoted by "-".
Experimental Protocols
A generalized workflow for the purification and characterization of enzymes in the this compound metabolic pathways is presented below.
The Physiological Role of Galactonic Acid in Plant Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth exploration of the physiological roles of galactonic acid and its immediate precursors in plant metabolism, with a focus on its involvement in key biosynthetic pathways and its potential relevance to industrial and pharmaceutical applications.
Introduction
D-galactonic acid, a sugar acid derived from D-galactose, and its precursor, D-galacturonic acid, are central players in the complex web of plant carbohydrate metabolism. While not as abundant in its free form, this compound is a key intermediate in pathways originating from major cell wall components and leading to vital compounds such as L-ascorbic acid (Vitamin C). This guide delineates the known metabolic pathways involving this compound, presents available quantitative data, details relevant experimental protocols, and explores its broader biological significance and potential applications.
Biosynthesis of this compound Precursors
The primary route to this compound in plants begins with the biosynthesis of UDP-D-galacturonic acid, the activated form of D-galacturonic acid. This nucleotide sugar is a critical precursor for the synthesis of pectin, a major component of the plant cell wall.[1][2][3]
The key enzymatic step is the epimerization of UDP-D-glucuronic acid to UDP-D-galacturonic acid, catalyzed by UDP-D-glucuronate 4-epimerase (GAE) .[1][3][4] In Arabidopsis thaliana, GAE is a membrane-anchored protein, suggesting its localization to endomembrane systems like the Golgi apparatus, where it supplies UDP-D-galacturonic acid for pectin synthesis.[3][4]
Signaling Pathway: Biosynthesis of UDP-D-Galacturonic Acid
Caption: Biosynthesis of UDP-D-Galacturonic Acid and its inhibition.
Metabolic Fates of Galacturonic and this compound
Role in L-Ascorbic Acid (Vitamin C) Biosynthesis
One of the most significant roles of D-galacturonic acid is its participation in an alternative pathway for L-ascorbic acid biosynthesis.[5][6][7] This pathway is particularly active in ripening fruits like strawberries, where pectin degradation releases D-galacturonic acid.[5][7][8]
The key enzyme in this pathway is D-galacturonic acid reductase (GalUR) , which reduces D-galacturonic acid to L-galactonic acid.[3][5][8] Overexpression of the strawberry GalUR gene in Arabidopsis thaliana has been shown to increase Vitamin C content by two- to threefold.[5] L-galactonic acid is then converted to L-galactono-1,4-lactone, which is subsequently oxidized to L-ascorbic acid.[3][8]
Metabolic Pathway: D-Galacturonate to L-Ascorbic Acid
Caption: The D-Galacturonate pathway for L-Ascorbic Acid biosynthesis.
Catabolism of D-Galacturonic Acid
While a complete catabolic pathway for D-galacturonic acid has not been fully elucidated in plants, a well-characterized pathway exists in fungi. This pathway serves as a valuable reference. In fungi, D-galacturonic acid is catabolized through a series of enzymatic steps to yield pyruvate and glycerol.[2] The initial step is the reduction of D-galacturonic acid to L-galactonic acid by D-galacturonate reductase, the same enzyme involved in the ascorbate biosynthesis pathway.[2][3]
The subsequent steps in the fungal pathway involve:
-
L-galactonate dehydratase : Converts L-galactonic acid to 2-keto-3-deoxy-L-galactonate.
-
2-keto-3-deoxy-L-galactonate aldolase : Cleaves 2-keto-3-deoxy-L-galactonate into pyruvate and L-glyceraldehyde.
-
L-glyceraldehyde reductase : Reduces L-glyceraldehyde to glycerol.
The presence and activity of a similar complete pathway in plants remain an area for further investigation.
Quantitative Data
Quantitative data on the concentration of free this compound in plant tissues is currently scarce in the literature. Most metabolomic studies focus on more abundant sugars and organic acids, or they measure total galacturonic acid content after hydrolysis of cell wall pectin. However, kinetic parameters for key enzymes have been determined.
Table 1: Kinetic Properties of Arabidopsis thaliana UDP-D-Glucuronate 4-Epimerase (GAE1)
| Parameter | Value | Reference |
| Apparent Km for UDP-GlcA | 0.19 mM | [4] |
| pH Optimum | 7.6 | [4] |
| Equilibrium Constant (UDP-GalA/UDP-GlcA) | 1.3 | [4] |
Table 2: Inhibitors of Arabidopsis thaliana UDP-D-Glucuronate 4-Epimerase (GAE1)
| Inhibitor | Effect | Reference |
| UDP-D-Xylose | Strong Inhibition | [4] |
| UDP | Strong Inhibition | [1] |
| UDP-Arabinose | Strong Inhibition | [1] |
| UDP-D-Glucose | No Inhibition | [4] |
| UDP-D-Galactose | No Inhibition | [4] |
Signaling Role
While there is currently no direct evidence for monomeric galactonic or galacturonic acid acting as a signaling molecule in plants, oligomers of galacturonic acid, known as oligogalacturonides (OGAs) , are well-established Damage-Associated Molecular Patterns (DAMPs). OGAs are released upon the partial degradation of pectin in the cell wall by microbial enzymes during pathogen attack or by endogenous plant enzymes during development.
These OGAs can trigger a range of defense responses, including the production of reactive oxygen species (ROS), reinforcement of the cell wall, and the synthesis of phytoalexins. This signaling cascade is a critical part of the plant's innate immune system.
Relevance to Drug Development and Industrial Applications
The metabolic pathways involving this compound and its precursors offer several points of interest for drug development and biotechnology.
-
Enzyme Inhibition: D-galactono-1,4-lactone, an intermediate in the ascorbate synthesis pathway, is a known competitive inhibitor of β-galactosidases.[9] This property could be explored for the development of therapeutic agents targeting carbohydrate metabolism.
-
Drug Delivery: Pectin, the polymer of D-galacturonic acid, is extensively used in the pharmaceutical industry for controlled-release drug delivery systems, particularly for targeting the colon.[9][10] Its biodegradability by the gut microbiota makes it an ideal carrier for colon-specific drugs.[9]
-
Biotechnological Production of Platform Chemicals: D-galacturonic acid, derived from pectin-rich agricultural waste, is a valuable substrate for the biotechnological production of galactaric acid (mucic acid).[10][11][12] Galactaric acid is a platform chemical that can be used as a precursor for various polymers, including nylons, and other high-value products.[11][13]
Experimental Protocols
Extraction and Quantification of Free Sugar Acids (including this compound) by LC-MS/MS
This is a generalized protocol as specific methods for free this compound are not widely published. It is based on established methods for polar metabolite analysis.[4][14][15][16]
Experimental Workflow
Caption: General workflow for the extraction of polar metabolites for LC-MS/MS.
-
Extraction:
-
Homogenize 50-100 mg of frozen, ground plant tissue in 1 mL of ice-cold 80% (v/v) methanol.
-
Vortex thoroughly and incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and dry it completely using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Resuspension: Resuspend the dried extract in 100 µL of the initial mobile phase.
-
Column: Use a column suitable for polar analytes, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a polar reversed-phase column (e.g., Synergi Hydro-RP).[4]
-
Mobile Phase: A typical gradient could be:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for acidic compounds.
-
Detection: Use a tandem mass spectrometer (e.g., QTRAP or Q-TOF) operating in Multiple Reaction Monitoring (MRM) mode for quantification. The specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard. For this compound (C6H12O7, MW: 196.16), the precursor ion would be [M-H]- at m/z 195.05.
-
-
D-Galacturonic Acid Reductase (GalUR) Enzyme Assay
This protocol is adapted from studies on fungal and recombinant GalUR and would require optimization for specific plant tissues.[3][5]
-
Protein Extraction:
-
Homogenize plant tissue in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 5 mM DTT, and protease inhibitors).
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.
-
Use the supernatant for the enzyme assay. Determine the total protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Mixture (Total Volume 1 mL):
-
100 mM Buffer (e.g., MES-NaOH, pH 6.0)
-
10 mM D-galacturonic acid (substrate)
-
0.2 mM NADPH (cofactor)
-
Plant protein extract (e.g., 50-100 µg total protein)
-
-
Procedure:
-
Initiate the reaction by adding the protein extract.
-
Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer. This decrease corresponds to the oxidation of NADPH.
-
Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM-1 cm-1).
-
Conclusion and Future Perspectives
This compound and its immediate precursors are integral to plant metabolism, linking cell wall dynamics with the synthesis of essential compounds like L-ascorbic acid. While the biosynthetic pathways are relatively well-understood, significant gaps remain in our knowledge of the catabolism, transport, and potential direct signaling roles of free this compound in plants. The lack of quantitative data on the free this compound pool under various physiological and stress conditions is a notable area for future research, which could be addressed with advanced metabolomic techniques. From a practical standpoint, the pathways involving this compound offer promising avenues for both the nutritional enhancement of crops and the development of sustainable biotechnological processes for producing platform chemicals and novel pharmaceuticals. Further research into the enzymes of these pathways could uncover new targets for metabolic engineering and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. D-Galactonic acid | 576-36-3 | Benchchem [benchchem.com]
- 3. Identification of a D-galacturonate reductase efficiently using NADH as a cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fast liquid chromatography-mass spectrometry (LC-MS) method for quantification of major polar metabolites in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineering increased vitamin C levels in plants by overexpression of a D-galacturonic acid reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Genome-Wide Analysis of Ascorbic Acid Metabolism Related Genes in Fragaria × ananassa and Its Expression Pattern Analysis in Strawberry Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy D-Galactonic acid, gamma-lactone (EVT-1199817) | 23666-11-7 [evitachem.com]
- 10. scispace.com [scispace.com]
- 11. A wholly biological method for galactaric acid production from pectin by the combination of enzymatic hydrolysis and resting-cell catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A wholly biological method for galactaric acid production from pectin by the combination of enzymatic hydrolysis and resting-cell catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Emerging Molecules Produced Through Industrial Biomanufacturing | IDTechEx Research Article [idtechex.com]
- 14. academic.oup.com [academic.oup.com]
- 15. scielo.br [scielo.br]
- 16. Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Physicochemical Properties of Galactonic Acid and Its Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of D-galactonic acid and its common salts. The information presented is intended to support research, development, and formulation activities in the pharmaceutical and biotechnology sectors. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for property determination, and visualizes relevant metabolic pathways.
Physicochemical Properties of D-Galactonic Acid
D-galactonic acid is a sugar acid derived from the oxidation of galactose. Its properties are crucial for understanding its behavior in biological systems and for its application in various scientific fields.
Table 1: Physicochemical Properties of D-Galactonic Acid
| Property | Value | References |
| Molecular Formula | C₆H₁₂O₇ | [1] |
| Molecular Weight | 196.16 g/mol | [2] |
| Appearance | White powder or granular solid | [1] |
| Melting Point | 131-136 °C | [2] |
| pKa | 3.35 ± 0.35 (Predicted) | [1] |
| Water Solubility | Freely soluble | [1] |
| Solubility in other solvents | Slightly soluble in alcohol; Insoluble in ether and most other organic solvents | [1] |
| Specific Optical Rotation | -6.7° (c=1 g/100 mL water, 20°C) to +12.95° (water, 25°C); Mutarotatory | [1] |
Physicochemical Properties of Galactonate Salts
The salt form of galactonic acid can significantly influence its physical properties, such as solubility and stability, which are critical parameters in drug development and formulation. While data for some salts are available, comprehensive physicochemical data for a full range of salts are not widely published.
Table 2: Physicochemical Properties of Galactonate Salts
| Salt | Molecular Formula | Molecular Weight ( g/mol ) | Known Properties | References |
| Sodium Galactonate | C₆H₁₁NaO₇ | 218.14 | --- | [3] |
| Calcium Galactonate | C₁₂H₂₂CaO₁₄ | 430.37 (anhydrous) | --- | [4] |
| Potassium Galactonate | C₆H₁₁KO₇ | 234.25 | Data not readily available | |
| Lithium Galactonate | C₆H₁₁LiO₇ | 202.09 | Data not readily available | |
| Zinc Galactonate | C₁₂H₂₂O₁₄Zn | 495.78 | Data not readily available | |
| Magnesium Galactonate | C₁₂H₂₂MgO₁₄ | 454.68 | Data not readily available |
Experimental Protocols
The following sections describe the general methodologies used to determine the key physicochemical properties of this compound and its salts.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a standard method for its determination.
Methodology:
-
Preparation of the Analyte Solution: A precise amount of this compound is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base, typically sodium hydroxide (e.g., 0.1 M), is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the moles of base added equal the initial moles of acid, is identified from the inflection point of the curve. The pKa is determined from the pH at the half-equivalence point.
Determination of Melting Point
The melting point is a fundamental physical property used to identify and assess the purity of a solid substance.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered sample of this compound or its salt is packed into a capillary tube to a height of 2-3 mm.[5][6]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[5]
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[6]
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.[6] For pure substances, this range is typically narrow.[5]
Measurement of Optical Rotation
Optical rotation is a characteristic property of chiral molecules like this compound and is measured using a polarimeter.
Methodology:
-
Solution Preparation: A solution of known concentration of the this compound or its salt is prepared in a suitable solvent, typically water.
-
Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent).
-
Measurement: The prepared solution is placed in a polarimeter cell of a known path length. Monochromatic light (usually from a sodium lamp, 589 nm) is passed through the solution.
-
Angle of Rotation Measurement: The analyzer of the polarimeter is rotated until the light intensity is at a minimum or maximum, and the angle of rotation is recorded.[7]
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[7]
Determination of Solubility
Solubility is a critical parameter for drug development, affecting bioavailability and formulation.
Methodology:
-
Equilibrium Method: An excess amount of the solid this compound or its salt is added to a known volume of the solvent (e.g., water) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached (i.e., the solution is saturated).
-
Sample Analysis: A sample of the supernatant is carefully withdrawn, filtered to remove any undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a refractive index or UV detector, or by gravimetric analysis after solvent evaporation.
Stability Assessment
The chemical stability of this compound and its salts is crucial for determining storage conditions and shelf-life.
Methodology:
-
Stress Testing (Forced Degradation): Samples of the substance are exposed to various stress conditions, such as elevated temperature, humidity, light, and different pH values (acidic and basic solutions).[8]
-
Sample Analysis: At specified time intervals, the stressed samples are analyzed using a stability-indicating analytical method, typically HPLC. This method should be able to separate the intact substance from its degradation products.
-
Data Evaluation: The extent of degradation is quantified, and the degradation products are identified if possible. This information helps to understand the degradation pathways and to develop stable formulations.
Biological Significance and Metabolic Pathways
This compound is an intermediate in the metabolism of galactose in some organisms. One of the key pathways is the De Ley-Doudoroff pathway.
The De Ley-Doudoroff Pathway
This pathway is an alternative to the more common Leloir pathway for galactose metabolism and is found in some bacteria, such as Pseudomonas.[9][10] It involves the direct oxidation of galactose to galactono-γ-lactone, which is then hydrolyzed to galactonate.
Caption: The De Ley-Doudoroff pathway for D-galactose metabolism.
Conclusion
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C6H12O7 | CID 128869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. D-Galactonate, sodium salt (U-¹³Câ, 99%) CP 97% - Cambridge Isotope Laboratories, CLM-11003-PK [isotope.com]
- 4. D-GALACTONATE, SODIUM SALT | Eurisotop [eurisotop.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. cdn.pasco.com [cdn.pasco.com]
- 8. biospectra.us [biospectra.us]
- 9. journals.asm.org [journals.asm.org]
- 10. The DeLey-Doudoroff Pathway of Galactose Metabolism in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Conversion of D-Galactose to Galactonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enzymatic conversion of D-galactose to galactonic acid represents a significant advancement in biocatalysis, offering a highly specific and environmentally benign alternative to traditional chemical oxidation methods. This technical guide provides a comprehensive overview of the core principles, methodologies, and quantitative data associated with this biotransformation. Key enzymes, including galactose oxidase and galactose dehydrogenase, are examined in detail, covering their mechanisms of action, kinetic properties, and optimal reaction conditions. This document also outlines detailed experimental protocols for performing the enzymatic conversion and for the subsequent quantification of the product, this compound. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the processes involved. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the fields of biocatalysis, carbohydrate chemistry, and pharmaceutical sciences.
Introduction
This compound, a sugar acid derived from the oxidation of D-galactose, is a valuable platform chemical with applications in the pharmaceutical, food, and cosmetic industries. Traditionally, its synthesis has relied on chemical methods that often require harsh reaction conditions, toxic reagents, and result in the formation of undesirable byproducts. The enzymatic conversion of D-galactose to this compound has emerged as a promising alternative, leveraging the high specificity and efficiency of biocatalysts to achieve a cleaner and more sustainable production process.
This guide will delve into the technical aspects of this enzymatic conversion, focusing on the two primary enzymes responsible for this transformation: Galactose Oxidase (GO) and Galactose Dehydrogenase (GDH).
Key Enzymes and a Reaction Mechanism
The enzymatic oxidation of D-galactose to this compound primarily proceeds through the formation of an intermediate, D-galactono-1,5-lactone, which subsequently hydrolyzes, either spontaneously or enzymatically, to this compound.[1] Two key enzymes are predominantly utilized for this initial oxidation step.
Galactose Oxidase (GO)
Galactose oxidase (EC 1.1.3.9) is a copper-containing enzyme that catalyzes the oxidation of the primary alcohol at the C6 position of D-galactose to an aldehyde, forming D-galacto-hexodialdose, which in solution exists in equilibrium with the cyclic hemiacetal, D-galactono-1,5-lactone.[2][3][4] The enzyme utilizes molecular oxygen as an electron acceptor, producing hydrogen peroxide as a byproduct.[3]
The catalytic mechanism of galactose oxidase is proposed to be a ping-pong mechanism involving radical intermediates.[3][5] The enzyme cycles between an oxidized state, containing Cu(II) and a unique cysteinyl-tyrosine radical, and a reduced state with Cu(I).[3][5] The reaction is a kinetically sequential process.[2][5]
Galactose Dehydrogenase (GDH)
Galactose dehydrogenase (EC 1.1.1.48) also catalyzes the oxidation of D-galactose to D-galactonolactone.[1] Unlike galactose oxidase, this enzyme typically utilizes nicotinamide adenine dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (NADP⁺) as the electron acceptor. The resulting D-galactonolactone then hydrolyzes to form this compound.[1]
Quantitative Data
The efficiency of the enzymatic conversion of D-galactose to this compound can be evaluated through various quantitative parameters, including enzyme kinetics and product yields.
Enzyme Kinetics
The kinetic parameters of galactose oxidase have been a subject of several studies. The reaction is characterized by second-order kinetics.[5]
| Enzyme | Substrate | Kinetic Parameter | Value | Reference |
| Galactose Oxidase | D-Galactose | Apparent second-order rate constant for protio-substrate oxidation (kred) | 1.5 x 10⁴ M⁻¹ s⁻¹ | [3][5] |
| Galactose Oxidase | Oxygen | Apparent second-order rate constant for O₂ reduction (kox) | 8 x 10⁶ M⁻¹ s⁻¹ | [3][5] |
Product Yields
Various biocatalytic systems, including whole-cell catalysis, have been developed for the production of this compound, with some achieving high product yields.
| Biocatalytic System | Substrate | Product | Yield | Reference |
| Whole-cell catalysis with Gluconobacter oxydans | D-Galactose | Calcium galactonate | 96.9% | [6] |
| Pseudomonas putida KT2440 (pBB‐GDH1) | Galactose in whey powder hydrolysate | This compound | - | [7] |
Experimental Protocols
This section provides detailed methodologies for the enzymatic conversion of D-galactose to this compound and the subsequent quantification of the product.
Enzymatic Conversion of D-Galactose to this compound using Galactose Oxidase
This protocol is a representative example and may require optimization based on the specific enzyme source and desired scale.
Materials:
-
D-Galactose
-
Galactose Oxidase (from Fusarium sp. or other sources)
-
Catalase (to decompose the hydrogen peroxide byproduct)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Reaction vessel with stirring and temperature control
-
Oxygen supply (air or pure oxygen)
Procedure:
-
Reaction Setup: Prepare a solution of D-galactose in the phosphate buffer in the reaction vessel. The concentration of D-galactose can range from 10 to 100 g/L, depending on the experimental goals.
-
Enzyme Addition: Add galactose oxidase and catalase to the reaction mixture. The optimal enzyme concentration should be determined empirically. A typical starting point is 10-100 units of galactose oxidase per gram of D-galactose.
-
Reaction Conditions: Maintain the reaction at a constant temperature, typically between 25-37°C, with continuous stirring. Provide a steady supply of oxygen to the reaction mixture, as it is a substrate for galactose oxidase.
-
Monitoring the Reaction: The progress of the reaction can be monitored by measuring the consumption of D-galactose or the formation of this compound over time using analytical methods such as HPLC or colorimetric assays.
-
Reaction Termination: Once the desired conversion is achieved, the reaction can be terminated by heat inactivation of the enzymes (e.g., heating at 80°C for 10 minutes) or by other methods such as ultrafiltration to remove the enzymes.
-
Product Isolation: The this compound can be purified from the reaction mixture using techniques like ion-exchange chromatography.
Quantification of this compound
Several methods can be employed for the quantification of this compound.
HPLC is a precise method for the determination of uronic acid constituents.[8]
-
Column: A suitable ion-exchange or reversed-phase column.
-
Mobile Phase: An appropriate buffer system, for example, dilute sulfuric acid.
-
Detection: Refractive index (RI) detector or UV detector at a low wavelength (e.g., 210 nm).
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of pure this compound.
Colorimetric assays provide a simpler and often faster method for quantification. The m-hydroxydiphenyl-sulfuric acid method is a commonly used colorimetric assay for uronic acids.[9]
Principle: In the presence of hot sulfuric acid, uronic acids are dehydrated to form furfural derivatives, which then react with m-hydroxydiphenyl to produce a colored complex that can be measured spectrophotometrically.
Procedure (General Outline):
-
Sample Preparation: The sample containing this compound is diluted to fall within the linear range of the assay.
-
Reaction with Sulfuric Acid: The sample is mixed with a concentrated sulfuric acid solution containing a borate catalyst and heated in a boiling water bath.
-
Color Development: After cooling, a solution of m-hydroxydiphenyl in sodium hydroxide is added, and the mixture is incubated to allow for color development.
-
Spectrophotometric Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically around 520 nm).
-
Quantification: The concentration of this compound is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of galacturonic acid (which is often used as a standard for uronic acid assays).
Visualizations
Signaling Pathway: Enzymatic Conversion of D-Galactose
Caption: Enzymatic oxidation of D-galactose to this compound.
Experimental Workflow for Enzymatic Conversion
Caption: General workflow for the enzymatic synthesis of this compound.
Conclusion
The enzymatic conversion of D-galactose to this compound offers a highly attractive route for the synthesis of this valuable sugar acid. The use of enzymes like galactose oxidase and galactose dehydrogenase provides high specificity, mild reaction conditions, and the potential for high yields, aligning with the principles of green chemistry. This technical guide has provided an in-depth overview of the key enzymes, their mechanisms, quantitative data, and detailed experimental protocols to aid researchers in this field. The continued development of robust and efficient biocatalytic systems will undoubtedly expand the industrial applications of this compound and its derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinetic mechanism of the Cu(II) enzyme galactose oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic isotope effects as probes of the mechanism of galactose oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The radical chemistry of galactose oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A colorimetric method for the quantitation of uronic acids and a specific assay for galacturonic acid. | Semantic Scholar [semanticscholar.org]
- 9. agritrop.cirad.fr [agritrop.cirad.fr]
An In-depth Technical Guide to Galactonic Acid: Lactone Formation and Chemical Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemistry of galactonic acid, with a specific focus on the formation of its corresponding lactones and the chemical stability of these compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development who are working with or have an interest in this compound and its derivatives.
Introduction to this compound
D-Galactonic acid is a sugar acid that is an intermediate in the metabolism of D-galactose. It is formed through the oxidation of D-galactose. In aqueous solutions, D-galactonic acid exists in equilibrium with its intramolecular esters, known as galactonolactones. The two primary lactone forms are the five-membered ring γ-lactone (D-galactono-1,4-lactone) and the six-membered ring δ-lactone (D-galactono-1,5-lactone). The equilibrium between the open-chain acid and these cyclic lactones, as well as their overall stability, is highly dependent on environmental conditions such as pH and temperature.
Key Chemical Entities:
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| D-Galactonic acid | (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | C6H12O7 | 196.16 | 576-36-3 |
| D-Galactono-1,4-lactone (γ-lactone) | (3R,4S,5R)-5-((R)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(3H)-one | C6H10O6 | 178.14 | 2782-07-2 |
| D-Galactono-1,5-lactone (δ-lactone) | (3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one | C6H10O6 | 178.14 | 15892-28-1 |
Lactone Formation and Equilibrium
The formation of galactonolactones is an intramolecular esterification reaction. The equilibrium between the open-chain this compound and its γ- and δ-lactone forms is a dynamic process influenced by pH.
In acidic solutions, the equilibrium favors the formation of the lactones. As the pH increases, the carboxyl group of the open-chain acid becomes deprotonated, shifting the equilibrium towards the open-chain carboxylate form, which cannot cyclize. Consequently, the hydrolysis of the lactones is favored at neutral and alkaline pH.
Logical Relationship of this compound Forms
Caption: Equilibrium between D-galactonic acid and its lactone forms.
Chemical Stability
The chemical stability of this compound and its lactones is a critical factor in their handling, storage, and application. The primary degradation pathway for the lactones is hydrolysis back to the open-chain acid.
Effect of pH: The rate of hydrolysis of galactonolactones is significantly influenced by pH. The hydrolysis is slowest in acidic conditions and increases as the pH becomes neutral and then alkaline. This is due to the specific acid-catalyzed and, more significantly, the base-catalyzed hydrolysis of the ester linkage.
Effect of Temperature: As with most chemical reactions, the rate of hydrolysis of galactonolactones increases with temperature. For long-term storage, it is advisable to keep solutions of this compound and its lactones at low temperatures to minimize hydrolysis.
While specific kinetic data for the hydrolysis of D-galactonolactones across a range of pH and temperatures is not extensively documented, the general principles of lactone hydrolysis suggest a U-shaped pH-rate profile, with the minimum rate of hydrolysis occurring in the acidic pH range.
Metabolic Pathway of Galactose to this compound
D-Galactonic acid is a product of D-galactose metabolism. Understanding this pathway is crucial for researchers in drug development, particularly in the context of metabolic disorders such as galactosemia.
Caption: Metabolic pathways of D-galactose.
Experimental Protocols
Synthesis of D-Galactono-1,4-lactone
This protocol is based on the oxidation of D-galactose using bromine.
Materials:
-
D-galactose
-
Bromine
-
Sodium bicarbonate
-
Barium carbonate
-
Sulfuric acid
-
Ethanol
-
Diethyl ether
-
Deionized water
Procedure:
-
Dissolve D-galactose in deionized water in a flask equipped with a stirrer.
-
Cool the solution in an ice bath.
-
Slowly add bromine to the stirred solution. The amount of bromine should be in slight excess relative to the galactose.
-
Allow the reaction to proceed at room temperature for several days until the color of the bromine disappears.
-
Neutralize the excess hydrobromic acid formed during the reaction by the slow addition of sodium bicarbonate until the effervescence ceases.
-
To remove the bromide ions, add barium carbonate to the solution and stir for several hours.
-
Filter the solution to remove the barium bromide precipitate.
-
Carefully add dilute sulfuric acid to the filtrate to precipitate the excess barium ions as barium sulfate.
-
Filter the solution to remove the barium sulfate precipitate.
-
Concentrate the filtrate under reduced pressure to a syrup.
-
Add ethanol to the syrup and leave it to crystallize. The D-galactono-1,4-lactone will precipitate.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.
-
Dry the crystals under vacuum.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV or Refractive Index (RI) detector.
-
Reversed-phase C18 column or a specific column for organic acids.
Mobile Phase (Isocratic):
-
A dilute aqueous solution of a weak acid, such as phosphoric acid or formic acid, in deionized water. A typical starting concentration would be 0.01 M.
-
The pH of the mobile phase should be acidic (e.g., pH 2.5-3.0) to ensure that the this compound is in its protonated form and to suppress the ionization of the carboxyl group, leading to better retention on a reversed-phase column.
Sample Preparation:
-
Prepare standard solutions of D-galactonic acid and, if available, the purified lactones in the mobile phase at known concentrations.
-
Dilute the experimental samples with the mobile phase to fall within the concentration range of the standard curve.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
Chromatographic Conditions (Starting Point):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: 0.01 M Phosphoric Acid in Water
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 - 20 µL
-
Detection: UV at 210 nm or RI
Quantification:
-
Generate a calibration curve by plotting the peak area versus the concentration for the standard solutions.
-
Determine the concentration of this compound and/or its lactones in the experimental samples by interpolating their peak areas on the calibration curve.
Experimental Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis.
Monitoring Lactone Hydrolysis by ¹³C NMR Spectroscopy
¹³C NMR spectroscopy can be a powerful tool to study the equilibrium between this compound and its lactones, as the carbonyl carbons of the acid and the lactones will have distinct chemical shifts.
Procedure:
-
Prepare a solution of D-galactono-1,4-lactone in a buffered aqueous solution (e.g., using deuterated water, D₂O, for the lock) at a specific pH.
-
Acquire a ¹³C NMR spectrum of the solution immediately after preparation.
-
Incubate the solution at a controlled temperature.
-
Acquire ¹³C NMR spectra at regular time intervals.
-
Monitor the decrease in the intensity of the lactone carbonyl peak and the increase in the intensity of the carboxylic acid carbonyl peak over time.
-
The relative integrals of these peaks at equilibrium can be used to determine the equilibrium constant under those specific conditions.
Conclusion
This technical guide has provided an overview of the formation and chemical stability of this compound lactones. While specific quantitative data for the equilibrium and kinetics of D-galactonic acid lactones in aqueous solutions are limited in the current literature, the principles derived from studies of analogous sugar acids provide a strong foundation for understanding their behavior. The experimental protocols outlined here offer a starting point for researchers to synthesize, quantify, and study the stability of these important compounds. Further research is warranted to fully characterize the thermodynamics and kinetics of this compound lactonization to support its broader application in research and development.
The Uncharted Territory: A Toxicological and Safety Assessment of Galactonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galactonic acid, a sugar acid derived from galactose, holds potential for various applications in the pharmaceutical and cosmeceutical industries. However, a thorough evaluation of its safety and toxicological profile is paramount before its widespread adoption. This technical guide provides a comprehensive overview of the currently available toxicological data on this compound. A striking finding is the significant lack of robust safety studies, creating a critical knowledge gap for researchers and drug development professionals. This document summarizes the sparse existing information, highlights the considerable data deficiencies, and outlines the necessary experimental investigations required to establish a comprehensive safety profile for this compound.
Introduction
This compound is a naturally occurring sugar acid. It is a metabolite in certain biological pathways and can be found in various natural sources.[1] While its potential applications are of interest, its toxicological properties have not been thoroughly investigated. This guide aims to collate and present the available safety data for this compound to the scientific community, with a clear emphasis on the existing data gaps.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C6H12O7 | PubChem[1] |
| Molecular Weight | 196.16 g/mol | PubChem[1] |
| Physical Description | Solid | Human Metabolome Database |
| Water Solubility | Freely soluble in water | Guidechem[2] |
Toxicological Data: A Landscape of Scarcity
A comprehensive literature search for toxicological data on this compound reveals a significant lack of information. Key toxicological endpoints remain uncharacterized, presenting a major hurdle for any safety assessment. The available information is summarized in Table 2, which starkly illustrates the extent of the missing data.
| Toxicological Endpoint | Data Available for this compound |
| Acute Toxicity | |
| Oral LD50 | No data available |
| Dermal LD50 | No data available |
| Inhalation LC50 | No data available |
| Sub-chronic/Chronic Toxicity | |
| Repeated Dose Toxicity | No data available |
| Carcinogenicity | No data available |
| Genotoxicity/Mutagenicity | |
| Ames Test | No data available |
| Chromosomal Aberration | No data available |
| Micronucleus Test | No data available |
| Reproductive and Developmental Toxicity | No data available |
| Dermal and Ocular Irritation | No data available |
| Skin Sensitization | No data available |
The Cosmetic Ingredient Review (CIR) Expert Panel concluded that there is insufficient data to determine the safety of galactonolactone, a related compound that hydrolyzes to this compound, in cosmetic formulations.[3][4] This further underscores the lack of safety information for this class of compounds.
Safety Data Sheets (SDS) for related substances often state that the toxicological properties have not been fully investigated.[5] For instance, the SDS for 4-O-β-D-Galactopyranosyl-D-gluconic acid indicates that the substance shall not be classified as acutely toxic, a skin/eye irritant, a sensitizer, mutagenic, carcinogenic, or a reproductive toxicant, but this is based on a lack of evidence rather than comprehensive testing.[6]
Metabolism and Pharmacokinetics (ADME)
There is limited specific information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. It is known to be a metabolite in galactosemia, a genetic disorder, where it can be detected in the urine of patients.[7] This suggests that it can be absorbed and systemically distributed. However, detailed pharmacokinetic studies are absent.
Proposed Workflow for a Comprehensive Safety Assessment
Given the significant data gaps, a structured approach is necessary to build a robust safety profile for this compound. The following workflow outlines the key experimental stages required.
References
- 1. This compound | C6H12O7 | CID 128869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. cir-safety.org [cir-safety.org]
- 4. cir-safety.org [cir-safety.org]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. This compound in galactosemia: identification in the urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Galactonic Acid: A Technical Guide to Biological Functions and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galactonic acid, a sugar acid derived from galactose, is an emerging platform chemical with a range of biological functions and potential applications in the pharmaceutical, food, and chemical industries. As a metabolic intermediate in various organisms, it holds promise as a precursor for synthesizing valuable compounds such as L-ascorbic acid (vitamin C). While research into its specific bioactivities is ongoing, its structural similarity to other well-studied sugar acids, such as gluconic and gallic acid, suggests potential antioxidant, anti-inflammatory, and metal-chelating properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its production, biological roles, and potential applications. It details experimental protocols for its analysis and the evaluation of its bioactivities and presents key data in a structured format for ease of comparison.
Introduction
This compound (C₆H₁₂O₇) is the carboxylic acid form of galactose. It exists as D- and L-isomers, with the L-form being an intermediate in the fungal catabolism of D-galacturonic acid, a major component of pectin.[1] Its presence as a metabolic breakdown product of galactose in humans is also established.[2][3] The growing interest in bio-based chemicals has positioned this compound as a molecule of interest, with potential applications ranging from a building block for chemical synthesis to a functional ingredient with bioactive properties.
Biological Functions
Metabolic Intermediate
In fungi, such as Aspergillus niger and Trichoderma reesei, L-galactonic acid is a key intermediate in the pathway for D-galacturonic acid catabolism.[1][4] This pathway is a target for metabolic engineering to overproduce L-galactonic acid.
In humans, D-galactonic acid is a metabolic product of galactose.[2][3] Elevated levels of this compound in the blood and urine are associated with galactosemia, an inborn error of galactose metabolism.[3] In this context, it is considered a metabotoxin, and its accumulation can contribute to the pathological symptoms of the disease.[3]
Precursor for L-Ascorbic Acid (Vitamin C) Synthesis
L-galactonic acid can be converted to L-ascorbic acid. The lactone form of L-galactonic acid, L-galactono-1,4-lactone, can be oxidized to L-ascorbic acid through chemical or fermentation processes.[1] This positions L-galactonic acid as a valuable precursor in the industrial production of vitamin C.
Potential Applications
Pharmaceutical and Nutraceutical Applications
While direct evidence for the antioxidant and anti-inflammatory properties of this compound is still emerging, its structural similarity to gallic acid, a known potent antioxidant and anti-inflammatory agent, suggests that it may possess similar activities.
-
Antioxidant Activity (Hypothesized): The polyhydroxy structure of this compound suggests it may act as a free radical scavenger. Further research is needed to quantify its antioxidant capacity using standard assays such as DPPH, ABTS, and FRAP.
-
Anti-inflammatory Activity (Hypothesized): Gallic acid exerts its anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). It is plausible that this compound could exhibit similar mechanisms of action.
-
Metal Chelating Agent: Sugar acids are known to chelate metal ions, a property that can be beneficial in various applications, including as a sequestrant in food and pharmaceutical formulations to prevent metal-catalyzed oxidation. The multiple hydroxyl and carboxyl groups in this compound make it a potential chelator for divalent and trivalent metal ions.
Food Industry
This compound and its salts have potential as food additives. For instance, it has been explored as a leavening agent in baking applications.[5] Its potential role as a food acidulant, similar to gluconic acid, is also an area for investigation.[6]
Chemical Industry
As a bio-based platform chemical, this compound can serve as a building block for the synthesis of other valuable chemicals and polymers.[6]
Quantitative Data
The following tables summarize the available quantitative data on the production and potential bioactivity of this compound and related compounds.
Table 1: Production of L-Galactonic Acid from D-Galacturonic Acid using Engineered Fungi
| Organism | Genetic Modification | Substrate | Yield (g/g) | Production Rate (g/L/h) | Reference |
| Trichoderma reesei | Δlgd1 (L-galactonic acid dehydratase knockout) | D-Galacturonic Acid | 0.6 - 0.9 | 0.07 - 0.12 | [1] |
| Aspergillus niger | ΔgaaB (L-galactonic acid dehydratase knockout) | D-Galacturonic Acid | 0.6 - 0.9 | Not Reported | [1] |
Table 2: Antioxidant Activity of Gallic Acid (as a proxy for this compound)
| Assay | IC₅₀ (µg/mL) | Reference |
| DPPH Radical Scavenging | 1.03 ± 0.25 | [7] |
| ABTS Radical Scavenging | 1.03 ± 0.25 | [7] |
Note: IC₅₀ is the concentration of the substance that causes 50% inhibition. Lower values indicate higher antioxidant activity. Data for gallic acid is presented as a reference due to the lack of direct data for this compound.
Experimental Protocols
Production and Purification of L-Galactonic Acid
This protocol is based on the microbial conversion of D-galacturonic acid using genetically engineered Trichoderma reesei as described by Kuivanen et al. (2012).[1]
1. Strain and Pre-culture:
- Use a Trichoderma reesei strain with a deletion of the lgd1 gene.
- Prepare a pre-culture in a suitable medium (e.g., potato dextrose broth) and incubate at 28-30°C with shaking for 48-72 hours.
2. Fermentation:
- Inoculate the production medium containing D-galacturonic acid (e.g., 10 g/L) and a co-substrate like D-xylose (e.g., 2 g/L) with the pre-culture.
- Maintain the pH at 5.5.
- Incubate at 28-30°C with agitation for up to 120 hours.
3. Separation and Purification:
- Separate the fungal biomass from the fermentation broth by centrifugation or filtration.
- The supernatant contains L-galactonic acid.
- Further purification can be achieved by ion-exchange chromatography.
Quantification of this compound by HPLC
This is a general protocol that can be adapted for the quantification of this compound.
-
Column: A C18 reverse-phase column or an ion-exchange column suitable for organic acid analysis.
-
Mobile Phase: An acidic aqueous mobile phase, for example, 0.005 M H₂SO₄ or a phosphate buffer at a low pH (e.g., pH 2.5).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector at 210 nm or a refractive index (RI) detector.
-
Standard Curve: Prepare a standard curve using pure this compound of known concentrations.
Antioxidant Activity Assays (Hypothetical for this compound)
5.3.1. DPPH Radical Scavenging Assay
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add various concentrations of the this compound solution to the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid or gallic acid can be used as a positive control.
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value.
5.3.2. ABTS Radical Scavenging Assay
-
Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the this compound solution to the diluted ABTS•+ solution.
-
After a 6-minute incubation, measure the absorbance at 734 nm.
-
Trolox or gallic acid can be used as a standard.
-
Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC) or IC₅₀.
In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition Assay (Hypothetical for this compound)
-
Use a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical, Abcam).
-
The assay measures the peroxidase activity of COX.
-
Prepare various concentrations of this compound.
-
In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and the this compound solution.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the absorbance at the recommended wavelength (e.g., 590 nm) to measure the formation of the oxidized product.
-
A known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) should be used as a positive control.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Metal Chelation Assay (Hypothetical for this compound)
-
This can be assessed using techniques like UV-Vis spectrophotometry by monitoring the spectral changes of a metal-indicator complex upon addition of this compound.
-
Alternatively, isothermal titration calorimetry (ITC) can be used to directly measure the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and a metal ion.
-
Another method is potentiometric titration to determine the stability constants of the metal-galactonic acid complexes.
Visualizations
Signaling Pathways
The direct signaling pathways of this compound are not well-elucidated. However, based on the known anti-inflammatory mechanisms of the structurally similar compound, gallic acid, a potential pathway involving the inhibition of NF-κB and MAPK signaling can be hypothesized.
References
- 1. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 2. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [helda.helsinki.fi]
- 6. researchgate.net [researchgate.net]
- 7. trace.tennessee.edu [trace.tennessee.edu]
Methodological & Application
Application Notes and Protocols for the Quantification of Galactonic Acid using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactonic acid, a sugar acid derived from galactose, is a key component in various biological and industrial processes. Its accurate quantification is crucial in fields ranging from food science, for assessing pectin content, to pharmaceutical research, where it may be a metabolite or a component of drug formulations. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for the analysis of this compound. This document provides detailed application notes and protocols for several HPLC-based methods for this compound quantification, including direct analysis and techniques involving derivatization to enhance detection.
Methods Overview
Several HPLC-based strategies can be employed for the quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The primary methods covered in this document are:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A direct analysis method that separates anions, including sugar acids, with high resolution and sensitivity without the need for derivatization.
-
Reversed-Phase HPLC with UV Detection following Pre-Column Derivatization: This approach involves chemically modifying the this compound molecule to introduce a UV-absorbing chromophore, thereby significantly enhancing its detectability by common UV detectors. Two derivatizing agents are discussed:
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
p-aminobenzoic acid (p-ABA)
-
Sample Preparation: Hydrolysis of Pectin
In many samples, such as plant materials and food products, this compound exists in its polymeric form, pectin. To quantify the total this compound content, a hydrolysis step is necessary to break down the pectin into its monomeric galacturonic acid units, which are then analyzed. Enzymatic hydrolysis is often preferred over acid hydrolysis as it offers higher precision and minimizes degradation of the target analyte.[1]
Protocol: Enzymatic Hydrolysis of Pectin
This protocol is based on the Pectinase Hydrolysis (PH) method.[1]
Materials:
-
Pectin-containing sample
-
Pectinase enzyme solution (e.g., from Aspergillus niger)
-
Sodium acetate buffer (pH 4.8)
-
Deionized water
-
0.45 µm syringe filters
Procedure:
-
Weigh a precise amount of the pectin-containing sample and dissolve it in a known volume of sodium acetate buffer to achieve a target concentration (e.g., 4.0 g/L).
-
Add pectinase enzyme to the sample solution. A typical enzyme loading is 2250 U/g of pectin.[1]
-
Incubate the mixture at 50°C for 24 hours to ensure complete hydrolysis.[1]
-
After incubation, terminate the enzymatic reaction by heating the sample at 100°C for 10 minutes.
-
Cool the sample to room temperature and centrifuge to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
Method 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is highly suitable for the direct, sensitive, and selective quantification of underivatized carbohydrates and sugar acids.
Experimental Protocol
Instrumentation:
-
HPLC system with a gradient pump and a pulsed amperometric detector with a gold electrode.
-
Anion-exchange column (e.g., CarboPac™ PA-10, 2 x 250 mm) with a corresponding guard column (e.g., CarboPac™ PA-10, 2 x 50 mm).[2]
Reagents:
-
Sodium hydroxide (NaOH), 50% w/w solution
-
Sodium acetate (NaOAc), anhydrous
-
Deionized water (18.2 MΩ·cm)
-
This compound standard
Chromatographic Conditions:
| Parameter | Condition |
| Column | CarboPac™ PA-10 (2 x 250 mm)[2] |
| Mobile Phase A | 200 mM NaOH |
| Mobile Phase B | 18 mM NaOH |
| Mobile Phase C | 1 M Sodium Acetate in 18 mM NaOH |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 30°C[2] |
| Injection Volume | 10 µL |
| Detection | Pulsed Amperometry (PAD)[2] |
| Gradient | A multi-step gradient with varying concentrations of NaOH and NaOAc is typically used to achieve optimal separation. A representative gradient involves an initial isocratic step with 18 mM NaOH, followed by a sodium acetate gradient to elute the more strongly retained analytes. The column is then washed with a higher concentration of NaOH and re-equilibrated.[2] |
Standard Preparation: Prepare a stock solution of this compound in deionized water. Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
Method 2: Reversed-Phase HPLC with Pre-Column Derivatization
Derivatization is a chemical modification process that can enhance the detectability of an analyte.[3] For this compound, which lacks a strong chromophore, derivatization is a powerful tool to enable sensitive UV detection.
Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP)
PMP reacts with the reducing end of sugars, including uronic acids, under mild alkaline conditions to form a derivative that is highly responsive to UV detection.[3][4]
Derivatization Procedure:
-
To 150 µL of the hydrolyzed sample or standard, add 150 µL of 0.3 M NaOH and 150 µL of 0.5 M PMP in methanol.
-
Incubate the mixture at 70°C for 30-60 minutes.
-
Cool the reaction mixture to room temperature and neutralize with 150 µL of 0.3 M HCl.
-
Remove the excess PMP reagent by partitioning with chloroform. Add 1 mL of chloroform, vortex, and centrifuge. Discard the lower chloroform layer. Repeat the extraction three times.
-
The aqueous layer containing the PMP-derivatized this compound is then filtered through a 0.45 µm syringe filter and is ready for HPLC analysis.
Instrumentation:
-
HPLC system with a gradient pump and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate buffer (pH ~8.0)
-
Deionized water
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 100 mM Ammonium Acetate Buffer (pH 8.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | DAD at 248 nm |
| Gradient | A typical gradient starts with a low percentage of acetonitrile (e.g., 12-17%) which is gradually increased to elute the derivatized compounds.[3] |
Derivatization with p-aminobenzoic acid (p-ABA)
This method is particularly useful for the analysis of galacturonic acid in complex matrices like fruit juices.[5]
Derivatization Procedure: A pre-column derivatization step is performed by reacting the sample with a solution of p-aminobenzoic acid in the presence of a reducing agent.
Instrumentation:
-
HPLC system with a UV-Vis or DAD detector.
-
C18 column.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 |
| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | Typically 0.8 - 1.2 mL/min |
| Column Temperature | Ambient or slightly elevated (e.g., 30°C) |
| Injection Volume | 10 - 20 µL |
| Detection | UV at 304 nm[5] |
Quantitative Data Summary
The following table summarizes the performance characteristics of the described HPLC methods for this compound quantification.
| Method | Analyte Form | Linearity Range (mg/L) | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (mg/L) | Recovery (%) |
| HPAEC-PAD | Underivatized | 0.1 - 12.5[2] | 0.0049 - 0.0187[2] | 0.0164 - 0.0625[2] | 91.3 - 108.8[2] |
| RP-HPLC-UV (p-ABA) | p-ABA Derivative | 7.1 - 155.0[6] | 1.2[5] | 3.9[5] | 90 - 98[5] |
Note: Quantitative data for the PMP derivatization method can vary depending on the specific instrumentation and optimization but is generally expected to provide high sensitivity.
Visualized Workflows
Experimental Workflow for this compound Quantification
Caption: General experimental workflow for the quantification of this compound from pectin-containing samples.
Logical Relationship of HPLC Methods
Caption: Relationship between direct and indirect HPLC methods for this compound analysis.
References
- 1. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography coupled with pulsed amperometric detection in corn stover prehydrolysates :: BioResources [bioresources.cnr.ncsu.edu]
- 3. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Detection of Galactonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactonic acid is a sugar acid derived from the oxidation of galactose. Its presence and metabolism are of increasing interest in various fields of biological research, including inborn errors of metabolism and microbial metabolic pathways. Accurate and efficient quantification of this compound is crucial for advancing these studies. This document provides a detailed application note and a comprehensive protocol for a sensitive and specific enzymatic assay for the detection of D-galactonic acid.
The assay is based on a coupled enzymatic reaction involving four key enzymes: D-galactonate dehydratase, 2-keto-3-deoxy-D-galactonate kinase, 2-dehydro-3-deoxy-D-galactonate-6-phosphate aldolase, and L-lactate dehydrogenase. The principle of the assay relies on the conversion of D-galactonic acid to pyruvate, which is then stoichiometrically linked to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is directly proportional to the initial amount of D-galactonic acid in the sample.
Principle of the Assay
The enzymatic detection of D-galactonic acid is achieved through a four-step coupled reaction:
-
D-Galactonate Dehydratase (DgoD): D-galactonic acid is dehydrated to 2-keto-3-deoxy-D-galactonate (KDG).
-
2-keto-3-deoxy-D-galactonate Kinase (DgoK): KDG is phosphorylated to 2-keto-3-deoxy-D-galactonate-6-phosphate, utilizing ATP.
-
2-dehydro-3-deoxy-D-galactonate-6-phosphate Aldolase (DgoA): The phosphorylated intermediate is cleaved into D-glyceraldehyde-3-phosphate and pyruvate.
-
L-Lactate Dehydrogenase (LDH): In the presence of excess NADH, pyruvate is reduced to lactate, with the concomitant oxidation of NADH to NAD+.
The overall reaction is monitored by measuring the decrease in absorbance at 340 nm, which is a characteristic absorption wavelength for NADH.
Data Presentation
| Parameter | Value | Reference |
| D-Galactonate Dehydratase (from Mycobacterium butyricum) | ||
| Optimal pH | 7.8 - 8.0 | [1] |
| K_m for D-Galactonate | 1 mM | [1] |
| Required Cofactors | Mg²⁺ or Mn²⁺ | [1] |
| L-Lactate Dehydrogenase | ||
| Optimal pH | 7.0 - 7.5 | [2] |
| K_m for Pyruvate | Varies by source (typically μM range) | |
| Coupled Assay Conditions | ||
| Recommended pH | ~7.5 | |
| Wavelength for Detection | 340 nm | [3][4] |
Experimental Protocols
Reagents and Buffers
-
Assay Buffer: 50 mM Tris-HCl buffer, pH 7.5, containing 5 mM MgCl₂.
-
D-Galactonic Acid Standard: A stock solution of 10 mM D-galactonic acid in deionized water. Prepare serial dilutions to generate a standard curve (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).
-
ATP Solution: 100 mM Adenosine 5'-triphosphate in deionized water, pH adjusted to ~7.0.
-
NADH Solution: 10 mM β-Nicotinamide adenine dinucleotide, reduced form, in deionized water. Prepare fresh and protect from light.
-
Enzyme Mix: A mixture of D-galactonate dehydratase, 2-keto-3-deoxy-D-galactonate kinase, and 2-dehydro-3-deoxy-D-galactonate-6-phosphate aldolase in assay buffer. The optimal concentration of each enzyme should be determined empirically.
-
L-Lactate Dehydrogenase (LDH): A commercially available suspension (e.g., from rabbit muscle or bovine heart). Dilute in assay buffer to a working concentration (e.g., 10 units/mL).
Instrumentation
-
UV-Vis Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.
-
Thermostated cuvette holder or microplate reader with temperature control (set to 25°C or 37°C).
Assay Procedure
-
Reaction Mixture Preparation: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture as follows for a final volume of 200 µL:
-
Assay Buffer: 150 µL
-
ATP Solution (100 mM): 2 µL (final concentration 1 mM)
-
NADH Solution (10 mM): 4 µL (final concentration 0.2 mM)
-
Enzyme Mix: 10 µL
-
L-Lactate Dehydrogenase (10 U/mL): 4 µL (final concentration 0.2 U/mL)
-
-
Sample/Standard Addition: Add 20 µL of the D-galactonic acid standard or the sample to be analyzed to the reaction mixture.
-
Incubation: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for a sufficient time to allow the reaction to go to completion (e.g., 30-60 minutes). This can be determined by monitoring the absorbance at 340 nm until it stabilizes.
-
Measurement: Measure the absorbance of the reaction mixture at 340 nm (A_final). A blank reaction containing all components except the D-galactonic acid standard/sample should also be run to determine the initial absorbance (A_initial).
-
Calculation: The change in absorbance (ΔA) is calculated as A_initial - A_final. The concentration of D-galactonic acid in the sample is determined by comparing the ΔA of the sample to the standard curve generated from the D-galactonic acid standards.
Data Analysis
-
Standard Curve: Plot the ΔA values obtained for the D-galactonic acid standards against their corresponding concentrations.
-
Linear Regression: Perform a linear regression analysis on the standard curve to obtain the equation of the line (y = mx + c), where y is the ΔA, x is the concentration of D-galactonic acid, m is the slope, and c is the y-intercept.
-
Sample Concentration: Calculate the concentration of D-galactonic acid in the unknown sample using the equation of the line from the standard curve.
Mandatory Visualizations
Caption: Metabolic pathway for the conversion of D-galactonic acid to pyruvate and D-glyceraldehyde-3-phosphate.
Caption: Experimental workflow for the coupled enzymatic assay of this compound.
Troubleshooting
-
High background absorbance: This may be due to contamination of reagents with NADH or other interfering substances. Ensure all reagents are of high purity and prepare fresh solutions.
-
No or low signal: This could be due to inactive enzymes, incorrect buffer conditions, or the absence of essential cofactors. Check the activity of each enzyme individually and ensure the assay buffer has the correct pH and contains Mg²⁺ and ATP.
-
Non-linear standard curve: This may occur at high concentrations of this compound where one of the enzymes or substrates becomes rate-limiting. Dilute the sample or adjust the concentrations of the coupling enzymes.
Conclusion
The coupled enzymatic assay described here provides a specific and quantitative method for the detection of D-galactonic acid. By following the detailed protocol and considering the potential troubleshooting steps, researchers can accurately measure this compound concentrations in various biological samples, facilitating further investigations into its metabolic roles.
References
- 1. D-Lactate Dehydrogenase Assay Kit - Creative BioMart [creativebiomart.net]
- 2. Enzymatic characterization of D-lactate dehydrogenase and application in alanine aminotransferase activity assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic characterization of D-lactate dehydrogenase and application in alanine aminotransferase activity assay kit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
Application Notes and Protocols for the Chemical Synthesis of Galactonic Acid from D-Galactose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical synthesis of galactonic acid from D-galactose via catalytic oxidation. The method focuses on the use of a gold catalyst supported on alumina (Au/Al₂O₃) and a subsequent purification step involving selective precipitation of the calcium salt of this compound.
Introduction
This compound, a sugar acid derived from galactose, is a valuable building block in the pharmaceutical and fine chemical industries. Its synthesis through the selective oxidation of D-galactose offers a green and efficient route to a high-value product from a readily available starting material. This protocol details a robust method utilizing a heterogeneous gold catalyst, which provides high selectivity and allows for easy separation from the reaction mixture.
Overall Workflow
The synthesis of this compound from D-galactose is a multi-step process that includes the preparation of the catalyst, the catalytic oxidation of the sugar, and the purification of the final product. The following diagram illustrates the overall experimental workflow.
Application Notes and Protocols: Extraction of Galactonic Acid from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactonic acid is a sugar acid derived from the oxidation of galactose. Its presence and concentration in biological samples can be indicative of certain metabolic states and diseases. Accurate quantification of this compound is crucial for research in areas such as inborn errors of metabolism, particularly galactosemia, and for monitoring dietary interventions. These application notes provide detailed protocols for the extraction of this compound from various biological matrices, including plasma, serum, urine, and tissue, to prepare samples for subsequent analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Data Presentation
The selection of an appropriate extraction method is critical for achieving high recovery and minimizing matrix effects. The following table summarizes the reported recovery rates for different extraction methods for organic acids, which are expected to be comparable for this compound.
| Extraction Method | Biological Matrix | Analytes | Average Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Urine | Various Organic Acids | 84.1 | [1] |
| Liquid-Liquid Extraction (LLE) | Urine | Various Organic Acids | 77.4 | [1] |
| Protein Precipitation | Plasma | Not Specified | >95% (for many small molecules) | General knowledge |
Note: Specific recovery data for this compound is limited in the literature. The provided data is for a range of organic acids and serves as an estimate. Method validation for this compound is essential for accurate quantification.
Experimental Protocols
Protein Precipitation for Plasma and Serum Samples
This protocol is a rapid and simple method for removing proteins from plasma or serum samples prior to LC-MS analysis.
Materials:
-
Biological sample (plasma or serum)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 14,000 rpm
-
Syringe filters (0.2 µm)
-
Autosampler vials
Protocol:
-
Thaw frozen plasma or serum samples at room temperature (25 ± 1°C).[2]
-
Vortex the sample to ensure homogeneity.[2]
-
In a microcentrifuge tube, add 250 µL of ice-cold acetonitrile to 100 µL of the plasma or serum sample.[2] This corresponds to a 3:1 (v/v) ratio of ACN to sample, which is recommended for efficient protein removal.[3]
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.[2]
-
Incubate the mixture on ice for 10 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,800 rpm for 5 minutes to pellet the precipitated proteins.[2]
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Filter the supernatant through a 0.2 µm syringe filter into a clean autosampler vial.[2]
-
The sample is now ready for LC-MS analysis.
Solid-Phase Extraction (SPE) for Urine Samples
This protocol is suitable for the cleanup and concentration of organic acids, including this compound, from urine samples. It utilizes a strong anion exchange (SAX) sorbent.
Materials:
-
Urine sample
-
Strong Anion Exchange (SAX) SPE cartridge
-
Methanol
-
Deionized water
-
Formic acid
-
Elution solvent (e.g., 5% formic acid in methanol)
-
SPE vacuum manifold
-
Collection tubes
-
Nitrogen evaporator
Protocol:
-
Conditioning: Pass 3 mL of methanol through the SAX cartridge, followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Equilibration: Pass 3 mL of deionized water through the cartridge.
-
Sample Loading: Centrifuge the urine sample to remove any particulates. Load 1 mL of the urine supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove neutral and basic compounds. Follow with a wash of 3 mL of methanol to remove non-polar interferences. Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the retained organic acids, including this compound, with 2 mL of 5% formic acid in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of the initial mobile phase for LC-MS).
Liquid-Liquid Extraction (LLE) for Serum Samples
This protocol is a classic method for extracting small polar molecules from a complex matrix.
Materials:
-
Serum sample
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Pipette 200 µL of serum into a microcentrifuge tube.
-
Add 50 µL of internal standard solution (if used).
-
Acidify the sample by adding 20 µL of 1M HCl.
-
Add 100 mg of NaCl to facilitate phase separation.
-
Add 1 mL of ethyl acetate.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction of the aqueous layer with another 1 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable solvent for analysis.
Extraction from Tissue Samples
This protocol is designed for the extraction of this compound from tissue homogenates.
Materials:
-
Tissue sample (e.g., liver, kidney)
-
Assay Buffer (e.g., phosphate-buffered saline)
-
Homogenizer
-
Water bath
-
Centrifuge
Protocol:
-
Weigh approximately 100 mg of the tissue sample.
-
Add 1 mL of assay buffer to the tissue.
-
Homogenize the tissue on ice until no visible particles remain.
-
Incubate the homogenate in a water bath at 80°C for 30 minutes to precipitate proteins and inactivate enzymes.[4]
-
Centrifuge the homogenate at 8,000 x g at 4°C for 10 minutes.[4]
-
Collect the supernatant, which contains the extracted this compound, for further analysis. The supernatant may be further cleaned up using SPE or LLE if necessary.
Derivatization for GC-MS Analysis
For GC-MS analysis, the polar functional groups of this compound must be derivatized to increase volatility. Trimethylsilylation is a common method.
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Heating block or oven
-
GC vials with inserts
Protocol:
-
Ensure the sample extract is completely dry.
-
To the dried extract in a GC vial, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.[5]
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 70°C for 60 minutes to ensure complete derivatization.[6]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Simplified metabolic pathway of D-galactose and D-galactonic acid.
References
- 1. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. a protein precipitation extraction method [protocols.io]
- 3. agilent.com [agilent.com]
- 4. cohesionbio.com.cn [cohesionbio.com.cn]
- 5. web.gps.caltech.edu [web.gps.caltech.edu]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
Application Notes and Protocols: Galactonic Acid in the Food and Beverage Industry
For Research, Scientific, and Drug Development Professionals
Introduction
Galactonic acid, a sugar acid derived from galactose, presents potential as a functional ingredient in the food and beverage industry. As an aldonic acid, its structure, featuring a carboxylic acid group, suggests utility as an acidulant, chelating agent, and stabilizer. The L-form of this compound is of particular interest as it can be produced via the reduction of D-galacturonic acid, the primary monomer of pectin. This positions this compound as a value-added product from pectin-rich agricultural side-streams, such as citrus peels and sugar beet pulp, aligning with trends in sustainable and circular economies.
These application notes provide an overview of the potential uses of this compound in food and beverage systems and offer detailed protocols for its evaluation. While not as widely utilized as citric or gluconic acid, its unique properties merit investigation for novel product development and formulation.
Potential Applications
Acidulant in Beverages and Confectionery
This compound can function as an acidulant, providing a mild, potentially less sharp tartness compared to other organic acids. This characteristic could be advantageous in beverages, candies, and jellies where a balanced flavor profile is desired.
Key Functions:
-
Flavor Enhancement: Contributes to the overall flavor profile by imparting a mild sourness.
-
pH Control: Helps in controlling the pH of a product, which is crucial for taste, color stability, and microbial inhibition.
-
Preservative Action: By lowering the pH, it can inhibit the growth of spoilage microorganisms, thus extending shelf life.
Chelating Agent to Prevent Oxidation
The polyhydroxycarboxylic acid structure of this compound enables it to act as a chelating agent, sequestering metal ions such as iron and copper. These metal ions can catalyze oxidative reactions that lead to off-flavors, color degradation, and nutrient loss.
Key Functions:
-
Color Stabilization: Prevents discoloration in products like canned fruits and vegetables by binding with metal ions that can react with pigments.
-
Flavor Preservation: Inhibits the development of rancidity in fats and oils by sequestering metal ions that promote lipid oxidation.
-
Antioxidant Synergist: Can enhance the activity of primary antioxidants by binding metal pro-oxidants.
Stabilizer in Dairy Products and Dressings
As a sequestering agent, this compound can interact with minerals like calcium, influencing the texture and stability of various food systems.
Key Functions:
-
Protein Stabilization: In dairy products, it may help prevent protein coagulation by binding with calcium ions.
-
Emulsion Stability: In dressings and sauces, it can contribute to the stability of the emulsion.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₇ | [1][2] |
| Molecular Weight | 196.16 g/mol | [1][2] |
| pKa (Predicted) | 3.35 ± 0.35 | |
| Melting Point | 133 - 136 °C | [1] |
| Appearance | White solid | [1] |
Experimental Protocols
Protocol 1: Determination of Titratable Acidity and pH in a Beverage Model System
Objective: To quantify the acidifying properties of this compound in a simple beverage system.
Materials:
-
This compound
-
Deionized water
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
pH meter, calibrated
-
Burette, magnetic stirrer, and beakers
-
Phenolphthalein indicator
Methodology:
-
Prepare a 1% (w/v) solution of this compound in deionized water.
-
Measure the initial pH of the solution using a calibrated pH meter.
-
Pipette a 100 mL aliquot of the this compound solution into a 250 mL beaker.
-
Add 2-3 drops of phenolphthalein indicator.
-
Place the beaker on a magnetic stirrer and begin gentle agitation.
-
Titrate the solution with 0.1 M NaOH from a burette until a faint, permanent pink color is observed.
-
Record the volume of NaOH used.
-
Calculate the titratable acidity as a percentage of this compound using the following formula: Titratable Acidity (%) = (V × M × E) / S × 100 Where:
-
V = Volume of NaOH used (L)
-
M = Molarity of NaOH (mol/L)
-
E = Equivalent weight of this compound (196.16 g/mol )
-
S = Sample volume (mL)
-
Table 2: Parameters for Titratable Acidity Protocol
| Parameter | Value/Description |
| Sample | 1% (w/v) this compound Solution |
| Titrant | 0.1 M Sodium Hydroxide |
| Indicator | Phenolphthalein |
| Endpoint | Faint, persistent pink color |
Protocol 2: Evaluation of Chelating Activity on Ferrous Ions (Fe²⁺)
Objective: To assess the ability of this compound to chelate ferrous ions, a key pro-oxidant in many food systems.
Materials:
-
This compound
-
Ferrous chloride (FeCl₂)
-
Ferrozine
-
Deionized water
-
Spectrophotometer
Methodology:
-
Prepare a series of this compound solutions of varying concentrations (e.g., 0.1, 0.5, 1.0, 5.0 mg/mL) in deionized water.
-
In a test tube, mix 1 mL of the this compound solution with 3.7 mL of deionized water.
-
Add 0.1 mL of 2 mM FeCl₂ and vortex.
-
After 3 minutes, add 0.2 mL of 5 mM ferrozine to initiate the reaction. Ferrozine will form a colored complex with any unchelated Fe²⁺.
-
Allow the mixture to stand for 10 minutes at room temperature.
-
Measure the absorbance of the solution at 562 nm using a spectrophotometer. A control is prepared using deionized water instead of the this compound solution.
-
Calculate the percentage of Fe²⁺ chelating activity using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] × 100 Where:
-
A_control = Absorbance of the control
-
A_sample = Absorbance of the sample
-
Table 3: Parameters for Chelating Activity Protocol
| Parameter | Value/Description |
| Metal Ion Source | 2 mM Ferrous Chloride |
| Indicator | 5 mM Ferrozine |
| Wavelength | 562 nm |
| Control | Deionized water in place of sample |
Protocol 3: Sensory Evaluation - Triangle Test
Objective: To determine if a perceptible difference in taste exists between a control beverage and a beverage acidified with this compound.
Materials:
-
Control beverage (e.g., a simple sugar-water solution)
-
Test beverage (control beverage with a specific concentration of this compound, pH-matched with a common acidulant like citric acid if necessary for comparison)
-
Presentation cups, coded with random 3-digit numbers
-
Water for rinsing
-
Untrained sensory panelists (minimum of 20)
Methodology:
-
Prepare the control and test beverages.
-
For each panelist, present three coded samples. Two samples will be identical (either both control or both test), and one will be different. The order of presentation should be randomized for each panelist.
-
Instruct panelists to taste each sample from left to right and identify the sample that is different from the other two.
-
Provide water for panelists to rinse their mouths between samples.
-
Collect the responses.
-
Analyze the results using a statistical table for triangle tests to determine if the number of correct identifications is statistically significant.
Table 4: Parameters for Sensory Evaluation (Triangle Test) Protocol
| Parameter | Description |
| Test Type | Triangle Test (Difference Test) |
| Samples | Control beverage and beverage with this compound |
| Panelists | Untrained, minimum of 20 |
| Task | Identify the "odd" sample out of three |
| Analysis | Statistical analysis of correct responses |
Visualizations
Caption: Production pathway of L-Galactonic Acid from pectin-rich biomass.
Caption: Experimental workflow for evaluating this compound in a beverage.
Caption: Mechanism of this compound as a chelating agent.
References
Galactonic Acid: A Versatile Precursor for Fine Chemical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Galactonic acid, a sugar acid derived from galactose, is emerging as a valuable and versatile platform molecule for the synthesis of a wide range of fine chemicals. Its inherent chirality and multiple functional groups make it an attractive starting material for the production of chiral synthons, specialty chemicals, and building blocks for the pharmaceutical industry. This document provides an overview of key applications and detailed experimental protocols for the transformation of this compound into valuable downstream products.
Synthesis of Galactono-1,4-lactone
Galactono-1,4-lactone, a cyclic ester of this compound, serves as a key intermediate in many synthetic pathways. It can be synthesized from D-galactose via oxidation.
Reaction Scheme:
Caption: Oxidation of D-galactose to D-galactono-1,4-lactone.
Experimental Protocol: Oxidation of D-Galactose to D-Galactono-1,4-lactone
This protocol is adapted from a method utilizing bromine as the oxidizing agent.
Materials:
-
D-Galactose
-
Bromine
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Dowex 50W-X8 resin (H⁺ form)
-
Ethanol
Procedure:
-
Dissolve D-galactose in water in a reaction vessel.
-
Slowly add bromine to the solution while stirring and maintaining the temperature at room temperature.
-
Continue stirring until the reaction is complete (monitor by TLC or HPLC).
-
Neutralize the excess bromine by the careful addition of a saturated sodium bicarbonate solution until the orange color disappears.
-
Acidify the solution with Dowex 50W-X8 resin to pH 2-3.
-
Filter the resin and concentrate the filtrate under reduced pressure to obtain a syrup.
-
Add ethanol to the syrup and heat to reflux to facilitate the lactonization.
-
Cool the solution to induce crystallization of D-galactono-1,4-lactone.
-
Filter the crystals, wash with cold ethanol, and dry under vacuum.
Quantitative Data:
| Product | Starting Material | Oxidizing Agent | Yield (%) | Melting Point (°C) |
| D-Galactono-1,4-lactone | D-Galactose | Bromine/Water | High | 133-135 |
Esterification of this compound: Synthesis of Methyl Galactonate
Esterification of this compound, for example with methanol, produces methyl galactonate, a useful intermediate for further transformations such as hydrogenolysis. The Fischer esterification is a common method for this conversion.
Reaction Scheme:
Caption: Fischer esterification of D-galactonic acid to methyl D-galactonate.
Experimental Protocol: Fischer Esterification of D-Galactonic Acid with Methanol
This protocol is a general procedure for Fischer esterification adapted for this compound.
Materials:
-
D-Galactonic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Suspend D-galactonic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux with stirring for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl galactonate.
Expected Spectroscopic Data for Methyl Galactonate (Illustrative):
| Spectroscopy | Expected Peaks |
| ¹H NMR | Signals for the methoxy group protons (-OCH₃) around 3.7-3.8 ppm, and a complex multiplet pattern for the sugar backbone protons between 3.5 and 4.5 ppm. |
| ¹³C NMR | A signal for the ester carbonyl carbon around 170-175 ppm, a signal for the methoxy carbon around 52 ppm, and multiple signals for the sugar backbone carbons between 60 and 80 ppm. |
| FTIR (cm⁻¹) | A broad O-H stretching band around 3300-3500 cm⁻¹, a strong C=O stretching band for the ester at approximately 1735-1750 cm⁻¹, and C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹). |
Hydrogenolysis of this compound Derivatives to Polyols
The catalytic hydrogenolysis of this compound esters can yield valuable polyols such as 1,2,5,6-hexanetetrol, which has applications as a polymer precursor. This transformation typically requires a bifunctional catalyst with both metal and acid sites.
Reaction Scheme:
Caption: Hydrogenolysis of methyl D-galactonate to 1,2,5,6-hexanetetrol.
Experimental Protocol: Catalytic Hydrogenolysis of Methyl Galactonate
This protocol is a proposed method based on the successful hydrogenolysis of similar substrates.
Materials:
-
Methyl D-galactonate
-
Bifunctional catalyst (e.g., Platinum on Silica-Alumina, Pt/SiO₂-Al₂O₃)
-
Water (as solvent)
-
Hydrogen gas (H₂)
Procedure:
-
Charge a high-pressure autoclave reactor with methyl D-galactonate, the Pt/SiO₂-Al₂O₃ catalyst, and water.
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-50 bar).
-
Heat the reactor to the target temperature (e.g., 150-200 °C) with vigorous stirring.
-
Maintain the reaction conditions for a specified time, monitoring the hydrogen uptake.
-
After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the catalyst from the reaction mixture.
-
The aqueous solution containing the product can be purified by techniques such as chromatography.
Quantitative Data from a Related Process (Levoglucosanol to Hexanetetrol):
| Product | Starting Material | Catalyst | Yield (%) |
| 1,2,5,6-Hexanetetrol | Levoglucosanol | Pt/SiO₂–Al₂O₃ | up to 90 |
Note: This data is for a different starting material but illustrates the potential of the catalytic system.
This compound as a Chiral Synthon
The inherent chirality of this compound and its derivatives, such as D-galactono-1,4-lactone, makes them excellent starting points for the enantioselective synthesis of complex molecules, including pharmaceuticals and biologically active compounds. The lactone can be used as a chiral template to introduce stereocenters in a controlled manner.
Logical Relationship Diagram:
Caption: Synthetic utility of this compound as a chiral precursor.
While specific, detailed industrial protocols are often proprietary, the general strategy involves using the stereocenters of the this compound backbone to direct the stereochemistry of subsequent reactions, leading to the synthesis of enantiomerically pure target molecules.
Disclaimer: The provided protocols are intended for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety considerations. Appropriate personal protective equipment should be worn at all times.
Application Note: Characterization of Galactonic Acid using NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction Galactonic acid, a sugar acid derived from galactose, plays a role in various biological pathways and is a key component in certain metabolic processes. Its accurate identification and characterization are crucial for metabolomics research, diagnostics, and the development of therapeutics. This document provides detailed application notes and protocols for the structural elucidation of this compound using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods, when used in conjunction, provide unambiguous confirmation of its molecular structure, mass, and purity.
Mass Spectrometry (MS) for this compound Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For a small, polar molecule like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS), typically requiring derivatization, and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective methods.
Experimental Workflow: Mass Spectrometry
Application Notes and Protocols for GC-MS Analysis of Galactonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of galactonic acid for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The following sections offer insights into different derivatization techniques, step-by-step procedures, and visual representations of the workflows.
Introduction to Derivatization for GC-MS Analysis of this compound
This compound, a sugar acid, is a non-volatile and polar molecule. These characteristics make it unsuitable for direct analysis by GC-MS, which requires analytes to be volatile and thermally stable.[1][2] Derivatization is a chemical modification process that converts non-volatile compounds into volatile and thermally stable derivatives, enabling their separation and detection by GC-MS.[1][2] For this compound, the primary targets for derivatization are the hydroxyl (-OH) and carboxylic acid (-COOH) functional groups. By replacing the active hydrogen atoms in these groups, intermolecular hydrogen bonding is reduced, which in turn increases the volatility of the molecule.
The most common derivatization techniques for organic acids like this compound are silylation and a two-step process of methoximation followed by silylation.
-
Silylation: This process replaces active hydrogens with a trimethylsilyl (TMS) group.[1] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[3]
-
Methoximation followed by Silylation: This two-step approach is particularly useful for compounds that can exist in tautomeric forms, such as those with keto- or aldehyde functionalities. Methoximation converts these groups into their methoxime derivatives, which prevents the formation of multiple silylation products and yields a single, stable derivative for each analyte. While this compound in its open-chain form does not have a keto or aldehyde group, this method is a robust approach for the analysis of complex biological samples that may contain a variety of organic acids.
Derivatization Techniques: A Comparative Overview
Choosing the appropriate derivatization technique is crucial for achieving accurate and reproducible results. The following table summarizes the key aspects of the two primary methods for this compound analysis.
| Feature | Silylation (e.g., with BSTFA or MSTFA) | Methoximation followed by Silylation |
| Principle | Replaces active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group. | 1. Methoximation of carbonyl groups. 2. Silylation of hydroxyl and carboxyl groups. |
| Reagents | BSTFA (+TMCS), MSTFA (+TMCS) | Methoxyamine hydrochloride, Pyridine, BSTFA (+TMCS) or MSTFA (+TMCS) |
| Advantages | - Simpler, one-step reaction. - Effective for hydroxyl and carboxyl groups. | - Reduces the number of derivative peaks for certain compounds. - Stabilizes molecules prone to tautomerization. - Generally provides cleaner chromatograms in complex matrices. |
| Considerations | - Can sometimes produce multiple derivatives for a single analyte in complex mixtures. | - Two-step process, therefore more time-consuming. |
| Typical Reaction Conditions | 60-80°C for 30-60 minutes.[2][3] | Methoximation: 30-60°C for 30-90 minutes. Silylation: 30-80°C for 30-60 minutes. |
Experimental Protocols
The following are detailed protocols for the derivatization of this compound. These protocols are intended as a starting point and may require optimization based on the specific sample matrix and instrumentation.
Protocol 1: Trimethylsilylation (TMS) of this compound
This protocol describes a one-step silylation method using BSTFA with 1% TMCS as a catalyst.
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (or other suitable solvent like acetonitrile)
-
Reaction vials (e.g., 1.5 mL glass vials with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Moisture can interfere with the derivatization reaction.
-
Reagent Addition: Add 50 µL of pyridine to the dried sample to dissolve it.
-
Silylation: Add 100 µL of BSTFA + 1% TMCS to the reaction vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 60 minutes.[4]
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Analysis: The derivatized sample is now ready for GC-MS analysis. Inject 1 µL of the sample into the GC-MS system.
Protocol 2: Methoximation and Silylation of this compound
This protocol details a two-step derivatization process involving methoximation followed by silylation.
Materials:
-
This compound standard or dried sample extract
-
Methoxyamine hydrochloride solution (e.g., 20 mg/mL in pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine
-
Reaction vials (e.g., 1.5 mL glass vials with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry as described in Protocol 1.
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride solution in pyridine to the dried sample.
-
Tightly cap the vial and vortex for 1 minute.
-
Incubate the vial at 60°C for 45 minutes in a heating block or oven.
-
After incubation, allow the vial to cool to room temperature.
-
-
Silylation:
-
Add 100 µL of BSTFA + 1% TMCS (or MSTFA) to the vial.
-
Tightly cap the vial and vortex for 30 seconds.
-
Incubate the vial at 70°C for 60 minutes.
-
-
Cooling: After the second incubation, remove the vial and let it cool to room temperature.
-
Analysis: The derivatized sample is ready for GC-MS analysis. Inject 1 µL into the GC-MS system.
Visualizing the Derivatization Process
The following diagrams illustrate the experimental workflows and the chemical transformation of this compound during derivatization.
Caption: Flowchart of derivatization protocols for this compound.
Caption: Chemical transformation during silylation of this compound.
Conclusion
The derivatization of this compound is an essential step for its successful analysis by GC-MS. Both direct silylation and the two-step methoximation-silylation are effective methods. The choice of method will depend on the complexity of the sample matrix and the specific requirements of the analysis. The provided protocols offer a solid foundation for developing a robust and reliable analytical method for this compound in various research and development settings. It is recommended to validate the chosen method for accuracy, precision, and linearity using appropriate standards and quality control samples.
References
Troubleshooting & Optimization
"troubleshooting poor resolution in galactonic acid chromatography"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with poor resolution in galactonic acid chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution in this compound chromatography?
Poor resolution in the chromatography of this compound, where peaks are not well separated, can stem from several factors. These include issues with the mobile phase composition, a suboptimal stationary phase, or problems with the HPLC system itself.[1][2][3][4] Specifically, an incorrect mobile phase pH can affect the ionization state of this compound, leading to poor peak shape and retention. Additionally, a contaminated or degraded column can result in broadened or tailing peaks.
Q2: Why am I observing peak tailing with my this compound sample?
Peak tailing, where the latter half of the peak is wider than the front half, is a common issue when analyzing acidic compounds like this compound. This can be caused by strong interactions between the acidic analyte and active sites on the stationary phase packing material. Other potential causes include column overload, where too much sample is injected, or issues with the column bed itself, such as a void.
Q3: My this compound peak is very broad. What could be the cause?
Broad peaks can be a sign of several problems. Injecting the sample in a solvent that is stronger than the mobile phase can cause the analyte band to spread before it reaches the column.[1] Other causes include a contaminated guard or analytical column, a low flow rate, or a column temperature that is too low.[2] Broadening of all peaks in a chromatogram often points to a system or column issue, while a single broad peak is more likely related to the specific analyte's interaction with the column.[4]
Q4: My retention times for this compound are shifting between runs. What should I check?
Retention time instability can be caused by a number of factors. Poor temperature control is a common culprit, as even small fluctuations can affect retention.[2][5] An improperly prepared or degrading mobile phase can also lead to drift in retention times. It is also important to ensure the column is properly equilibrated between injections.[1][2]
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and Other Components
If you are experiencing inadequate separation between the this compound peak and other peaks in your chromatogram, follow these steps:
Troubleshooting Workflow for Poor Resolution
Caption: A step-by-step workflow for troubleshooting poor resolution.
Issue 2: this compound Peak Tailing
Tailing peaks can compromise accurate integration and quantification. Consider the following solutions:
-
Adjust Mobile Phase pH: For acidic compounds, adjusting the mobile phase pH to be at least 2 pH units below the analyte's pKa can suppress ionization and reduce tailing.
-
Use a Different Column: An end-capped column or a column with a different stationary phase may have fewer active sites for secondary interactions.
-
Reduce Sample Load: Injecting a smaller volume or a more dilute sample can prevent column overload.
-
Check for Column Voids: A void at the head of the column can cause peak tailing. Reversing and flushing the column (if permissible by the manufacturer) or replacing it may be necessary.
Issue 3: Broad this compound Peaks
To address broad peaks, investigate the following:
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.[1]
-
Injection Volume: A large injection volume can lead to peak broadening. Try reducing the amount injected.
-
Column Contamination: Flush the column with a strong solvent to remove any contaminants. A guard column can help protect the analytical column from contamination.[2]
-
System Connections: Check all fittings and tubing between the injector and the detector for leaks or excessive length, which can contribute to extra-column band broadening.[2]
Data Presentation
The following table summarizes the general effects of key chromatographic parameters on the analysis of this compound. The exact quantitative impact will depend on the specific column and conditions used.
| Parameter | Change | Expected Effect on Retention Time | Expected Effect on Resolution | Potential Negative Effects |
| Mobile Phase pH | Decrease | Increase | May improve | - |
| Increase | Decrease | May decrease | Increased peak tailing if near pKa | |
| Organic Modifier % (HILIC) | Decrease | Increase | May improve | Longer run times |
| Increase | Decrease | May decrease | Poor retention | |
| Ionic Strength (Ion-Exchange) | Decrease | Increase | May improve | Longer run times |
| Increase | Decrease | May decrease | Poor retention | |
| Column Temperature | Decrease | Increase | May improve | Higher backpressure |
| Increase | Decrease | May decrease | Potential for analyte degradation | |
| Flow Rate | Decrease | Increase | May improve | Increased run time, broader peaks |
| Increase | Decrease | May decrease | Higher backpressure, reduced efficiency |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound using Ion-Exchange Chromatography
This protocol is a general guideline for the separation of this compound from other organic acids and sugars.
1. Materials and Reagents:
- This compound standard
- Deionized water, HPLC grade
- Sulfuric acid, concentrated
- Mobile phase: 5 mM Sulfuric Acid in deionized water
- Sample solvent: Deionized water
2. Instrumentation:
- HPLC system with a pump, autosampler, column oven, and refractive index (RI) or UV detector (210 nm).
- Ion-exchange column (e.g., Aminex HPX-87H, 300 x 7.8 mm)
3. Chromatographic Conditions:
- Mobile Phase: 5 mM H₂SO₄
- Flow Rate: 0.6 mL/min
- Column Temperature: 55 °C
- Injection Volume: 10 µL
- Detector: RI or UV at 210 nm
- Run Time: Approximately 20-30 minutes (adjust as needed)
4. Procedure:
- Mobile Phase Preparation: Add 0.28 mL of concentrated sulfuric acid to 1 L of deionized water. Filter and degas the mobile phase.
- Standard Preparation: Prepare a stock solution of this compound in deionized water (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.
- Sample Preparation: Dilute the sample in deionized water to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
- System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Analysis: Inject the standards and samples.
- Data Processing: Integrate the peak corresponding to this compound and quantify using the calibration curve.
Protocol 2: HILIC Analysis of this compound
This protocol provides a starting point for separating this compound using Hydrophilic Interaction Liquid Chromatography (HILIC).
1. Materials and Reagents:
- This compound standard
- Acetonitrile, HPLC grade
- Deionized water, HPLC grade
- Ammonium acetate or ammonium formate (for buffered mobile phase)
- Formic acid or ammonium hydroxide (for pH adjustment)
- Mobile phase A: 90:10 Acetonitrile:Water with 10 mM ammonium acetate, pH adjusted
- Mobile phase B (for gradient): 50:50 Acetonitrile:Water with 10 mM ammonium acetate, pH adjusted
2. Instrumentation:
- HPLC or UHPLC system with a binary pump, autosampler, column oven, and a suitable detector (e.g., ELSD or Mass Spectrometer).
- HILIC column (e.g., amide or zwitterionic phase)
3. Chromatographic Conditions:
- Mobile Phase: Gradient from 90% to 50% Acetonitrile with 10 mM ammonium acetate.
- Flow Rate: 0.5 mL/min
- Column Temperature: 30 °C
- Injection Volume: 5 µL
- Detector: ELSD or MS
- Run Time: Approximately 15-20 minutes
4. Procedure:
- Mobile Phase Preparation: Prepare the aqueous and organic mobile phases with the desired buffer and pH.
- Standard and Sample Preparation: Dissolve standards and samples in a solvent with a high organic content (e.g., 70-80% acetonitrile) to ensure good peak shape. Filter through a 0.22 µm syringe filter.
- System Equilibration: Equilibrate the HILIC column with the initial mobile phase for an extended period (e.g., 60 minutes) to ensure a stable water layer on the stationary phase.
- Analysis: Inject standards and samples.
- Data Processing: Process the resulting chromatograms for identification and quantification.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical connections between common problems, their potential causes, and the corresponding solutions in this compound chromatography.
Caption: Interconnections between problems, causes, and solutions.
References
Technical Support Center: Optimization of Fermentation Conditions for Galactonic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for galactonic acid production.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during this compound fermentation?
A1: The most critical parameters for successful this compound fermentation are pH, temperature, aeration, and the composition of the fermentation medium, including the carbon and nitrogen sources.[1][2][3] Each of these factors can significantly impact microbial growth, enzyme activity, and ultimately, the yield and purity of this compound.[1]
Q2: Which microorganisms are commonly used for this compound production?
A2: While various microorganisms can be engineered for this purpose, common choices include bacteria like Gluconobacter oxydans and fungi such as Aspergillus niger.[4][5] Engineered strains of Saccharomyces cerevisiae are also being explored, although wild-type strains may not efficiently metabolize the precursor, D-galacturonic acid.[6][7][8]
Q3: What are the common challenges in fermenting pectin-rich hydrolysates for this compound production?
A3: A primary challenge is the potential inhibitory effect of the precursor, D-galacturonic acid, on the fermenting microorganism, especially at low pH levels.[9][10] Pectin-rich hydrolysates can also contain other compounds that may inhibit microbial growth or interfere with downstream processing.
Q4: How can I accurately quantify the concentration of this compound in my fermentation broth?
A4: Several analytical methods can be used for the quantification of this compound and its precursor, galacturonic acid. These include colorimetric assays and chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[11][12][13] The choice of method depends on the required sensitivity, specificity, and the equipment available.
Troubleshooting Guides
Issue 1: Low or No this compound Production
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Verify that the pH of the fermentation medium is within the optimal range for your chosen microorganism. For instance, some biotransformations show considerable activity at pH 4.5-5.0.[8] Continuously monitor and control the pH using automated systems in a bioreactor.[4] |
| Incorrect Temperature | Ensure the fermentation temperature is maintained at the optimal level for your microorganism. Temperature fluctuations can stress the cells and reduce metabolic activity.[14][15] |
| Inadequate Aeration | If using an aerobic microorganism, ensure sufficient dissolved oxygen levels. Optimize the agitation speed and airflow rate in the bioreactor.[4] |
| Nutrient Limitation | The carbon-to-nitrogen ratio is crucial. Ensure the medium contains an adequate supply of essential nutrients.[3] Consider redesigning the medium with different carbon or nitrogen sources.[2] |
| Precursor Inhibition | High concentrations of D-galacturonic acid can be inhibitory, especially at low pH.[9][10] Consider a fed-batch fermentation strategy to maintain the precursor concentration at a non-inhibitory level. |
Issue 2: Slow or Stalled Fermentation
| Possible Cause | Troubleshooting Step |
| Poor Inoculum Quality | Ensure the inoculum is in the exponential growth phase and has high viability. Optimize the age and size of the inoculum.[5] |
| Presence of Inhibitory Compounds | If using a complex substrate like pectin hydrolysate, it may contain inhibitory compounds. Consider a detoxification step for the hydrolysate before fermentation. |
| Microbial Contamination | Plate a sample of the fermentation broth on a general-purpose medium to check for contamination. Review and reinforce sterile techniques. |
Issue 3: Inconsistent Batch-to-Batch Results
| Possible Cause | Troubleshooting Step |
| Variability in Raw Materials | If using natural substrates, their composition can vary. Analyze the composition of each new batch of raw material. |
| Inconsistent Inoculum Preparation | Standardize the protocol for inoculum preparation, including the growth medium, incubation time, and cell density. |
| Fluctuations in Process Parameters | Implement strict monitoring and control of all critical fermentation parameters (pH, temperature, aeration, etc.) throughout the entire process. |
Data Presentation: Comparative Tables
Table 1: Effect of pH on this compound Production
| pH | Microorganism | This compound Titer (g/L) | Reference |
| < 4.0 | S. cerevisiae SiHY001 | No biotransformation observed | [8] |
| 4.5 | S. cerevisiae SiHY001 | Considerable biotransformation activity | [8] |
| 5.0 | S. cerevisiae SiHY001 | Best biotransformation results | [8] |
| 5.5 | Gluconobacter oxydans | Optimal for 5-keto-D-gluconic acid production | [4] |
| 5.5 | Aspergillus niger ORS-4.410 | Maximum gluconic acid production | [5] |
Table 2: Influence of Temperature on Fermentation
| Temperature (°C) | Microorganism/Process | Observation | Reference |
| 25-30 | Yeast | Generally optimal for yeast activity | [1] |
| 30 | Acetobacter aceti | Standard for acetification | [16] |
| 30 | Aspergillus niger ORS-4.410 | Maximum gluconate production | [5] |
| 37 | Acetobacter aceti | Highest acetic acid content in one study | [16] |
| 85-90 | Yeast (Bread) | Promotes the highest rate of CO2 production | [14] |
Experimental Protocols
Protocol 1: Batch Fermentation for this compound Production in a 5-L Bioreactor
-
Medium Preparation: Prepare the fermentation medium with the desired carbon and nitrogen sources, minerals, and growth factors. Sterilize the medium in an autoclave.
-
Inoculum Preparation: Inoculate a seed culture of the production strain in a suitable medium and incubate under optimal conditions until it reaches the mid-to-late exponential growth phase.
-
Bioreactor Setup: Aseptically transfer the sterile medium to the 5-L bioreactor. Calibrate and sterilize the pH and dissolved oxygen (DO) probes.
-
Inoculation: Aseptically inoculate the bioreactor with the seed culture to a predetermined starting optical density.
-
Fermentation: Set the fermentation parameters to their optimal values. For example, for Gluconobacter oxydans, control the pH at 5.5 and the dissolved oxygen (DO) at 15%.[4]
-
Monitoring: Regularly draw samples aseptically to monitor cell growth (optical density), substrate consumption, and this compound production using appropriate analytical methods.
-
Harvesting: Once the fermentation is complete (e.g., substrate is depleted or product concentration plateaus), harvest the broth for downstream processing.
Protocol 2: Quantification of Galacturonic Acid (Precursor) using a Colorimetric Method
This protocol is based on the reaction with m-hydroxydiphenyl (MHDP).[11]
-
Sample Preparation: Centrifuge the fermentation broth to remove cells. Dilute the supernatant with ultrapure water to ensure the absorbance falls within the range of the standard curve.[11]
-
Standard Curve Preparation: Prepare a series of standard solutions of D-galacturonic acid with known concentrations.
-
Hydrolysis: Mix the diluted samples and standards with hot sulfuric acid to hydrolyze any pectin remnants and obtain sugar residues.[11]
-
Colorimetric Reaction: Add the MHDP reagent to the hydrolyzed samples and standards. This will produce a pink-colored complex with galacturonic acid.[11]
-
Spectrophotometry: Measure the absorbance of the samples and standards at 520 nm using a spectrophotometer.
-
Calculation: Subtract the background absorbance from neutral sugars.[11] Calculate the concentration of galacturonic acid in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 2. frontiersin.org [frontiersin.org]
- 3. meral.edu.mm [meral.edu.mm]
- 4. [Optimization of the fermentation conditions for 5-keto-D-gluconic acid production] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Towards fermentation of galacturonic acid-containing feedstocks with Saccharomyces cerevisiae | TU Delft Repository [repository.tudelft.nl]
- 7. Simultaneous fermentation of galacturonic acid and five-carbon sugars by engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-Galacturonic acid reduction by S. cerevisiae for L-galactonate production from extracted sugar beet press pulp hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galacturonic Acid Inhibits the Growth of Saccharomyces cerevisiae on Galactose, Xylose, and Arabinose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agritrop.cirad.fr [agritrop.cirad.fr]
- 12. A colorimetric method for the quantitation of uronic acids and a specific assay for galacturonic acid. | Semantic Scholar [semanticscholar.org]
- 13. repositorio.unesp.br [repositorio.unesp.br]
- 14. atlas-scientific.com [atlas-scientific.com]
- 15. researchgate.net [researchgate.net]
- 16. Impact of temperature on gluconic acid production during acetification by Acetobacter aceti - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Yield of Galactonic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in galactonic acid synthesis and improve their yields.
Troubleshooting Guides
This section addresses specific issues that may arise during different synthesis methods for this compound.
Catalytic Oxidation of Galactose
Question: Why is the yield of this compound low in my catalytic oxidation of galactose?
Answer: Low yields in the catalytic oxidation of galactose to this compound can be attributed to several factors. A primary reason is the formation of undesired side products due to overoxidation. For instance, the terminal hydroxyl group of galactose can be oxidized to form galactaric acid, a common byproduct that reduces the selectivity for this compound.
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst is critical. Gold-based catalysts, such as Au/Al₂O₃ and Au/TiO₂, have shown lower selectivity towards the overoxidation product, glucaric acid, compared to platinum-based catalysts like Pt/C.[1][2] For instance, under specific conditions, Pt/C catalysts resulted in selectivities as low as 21% for this compound due to significant glucaric acid formation.[1][2]
-
Reaction Conditions: Optimizing reaction conditions is crucial.
-
Oxygen Pressure: The pressure of the oxidant, typically molecular oxygen, influences the reaction rate and selectivity. For example, experiments have been conducted at pressures ranging from 2.5 to 7 bar O₂.[1][3][4]
-
Temperature: The reaction temperature affects both the conversion rate and the formation of byproducts. A common temperature used in studies is 80°C.[1][3][4]
-
Reaction Time: Prolonged reaction times can lead to overoxidation. Monitoring the reaction progress and stopping it at the optimal point is essential. Reactions are often run for 24 hours.[1][3][4]
-
-
Catalyst to Substrate Ratio: A low catalyst-to-substrate ratio can be effective. For example, a low Au to Glucose-Galactose Syrup (GGS) ratio of 1:1000 has been successfully used.[3][4]
Question: How can I improve the selectivity for this compound over galactaric acid?
Answer: Improving selectivity involves minimizing the oxidation of the primary alcohol group at the C6 position of galactose.
Strategies to Enhance Selectivity:
-
Use of Gold Catalysts: As mentioned, gold catalysts on supports like alumina (Al₂O₃) or titania (TiO₂) are less prone to oxidizing the terminal hydroxyl group compared to platinum catalysts.[1][2]
-
Base-Free Conditions: Conducting the oxidation in the absence of a base can enhance selectivity and catalyst longevity.[3][4][5]
-
Controlled Oxidant Supply: Using a green and convenient oxidant like hydrogen peroxide (H₂O₂) before moving to the more economical molecular oxygen can provide better control over the reaction.[1][2]
Microbial Fermentation
Question: My engineered fungal strain is showing low yields of L-galactonic acid. What are the potential reasons?
Answer: Low yields in microbial fermentation for L-galactonic acid production can stem from several factors, including substrate availability, pH, co-substrate presence, and potential product export limitations.
Troubleshooting Steps:
-
Substrate and Precursor: The primary substrate for L-galactonic acid production in engineered fungi is often D-galacturonic acid, derived from pectin-rich biomass like orange peel or sugar beet pulp.[6][7][8] Ensure a consistent and accessible supply of the precursor.
-
pH Optimization: The optimal pH for production can vary between different fungal strains. For instance, Trichoderma reesei Δlgd1 can produce L-galactonate at a pH of 5.5, whereas Aspergillus niger ΔgaaB requires a lower pH.[6][7]
-
Co-substrate Provision: The addition of a co-substrate, such as D-xylose, has been shown to improve the production rate and titer in both T. reesei and A. niger strains.[6][7]
-
Product Export: Intracellular accumulation of L-galactonate (40 to 70 mg per gram of biomass) suggests that the export of the product out of the cell might be a limiting factor.[6][7] Engineering transport mechanisms could be a strategy to overcome this bottleneck.
-
Genetic Stability: Ensure the genetic modifications in your engineered strain, such as the deletion of the l-galactonic acid dehydratase gene (lgd1 or gaaB), are stable.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the main methods for synthesizing this compound?
A1: The primary methods for this compound synthesis are:
-
Catalytic Oxidation: This involves the oxidation of galactose using metal catalysts like gold (Au) or platinum (Pt) with an oxidant such as molecular oxygen (O₂) or hydrogen peroxide (H₂O₂).[1][2][3][4][5]
-
Microbial Fermentation: This biological approach utilizes genetically engineered microorganisms, typically filamentous fungi like Aspergillus niger or Trichoderma reesei, to convert substrates like D-galacturonic acid into L-galactonic acid.[6][7][8]
-
Enzymatic Methods: These methods use enzymes to hydrolyze polymers of D-galacturonic acid, such as pectin, to produce the acid. This is often preferred over acid hydrolysis which can decompose the product.[9]
Q2: What kind of yields can I expect from these methods?
A2: The expected yields vary depending on the method and optimization:
-
Catalytic Oxidation: Selectivity for this compound can be around 55% with an Au/Al₂O₃ catalyst under optimized conditions.[3][4]
-
Microbial Fermentation: Engineered strains of Aspergillus niger and Trichoderma reesei have achieved yields of 0.6 to 0.9 grams of L-galactonate per gram of substrate consumed.[6][7] A consolidated bioprocess using orange peel as a substrate has reported yields close to 90%.[8]
-
Enzymatic Methods: Improved enzymatic methods can result in yields of more than 67% of the theoretical value from citrus polygalacturonide.[9]
Q3: How can I separate this compound from the reaction mixture?
A3: A selective precipitation method can be used. This method leverages the different solubilities of the calcium salts of the aldonic acids. By converting the acids to their calcium salts, calcium galactonate can be selectively precipitated due to its lower solubility, allowing for separation from other components like calcium gluconate.[1]
Data Presentation
Table 1: Comparison of Catalytic Oxidation Conditions for this compound Synthesis
| Parameter | Au/Al₂O₃ | Pt/C |
| Substrate | Glucose-Galactose Syrup | Glucose-Galactose Syrup |
| Oxidant | O₂ | O₂ |
| Pressure | 2.5 bar | 2.5 bar |
| Temperature | 80 °C | 80 °C |
| Reaction Time | 24 h | 24 h |
| Galactose Conversion | High | High |
| Selectivity to this compound | 55%[3][4] | 21%[1][2] |
| Major Byproduct | Gluconic Acid | Gluconic & Galactaric Acid |
Table 2: Yields from Microbial Fermentation for L-Galactonic Acid Production
| Microorganism | Substrate | Yield (g/g substrate) | Reference |
| Trichoderma reesei Δlgd1 | D-galacturonic acid | 0.6 - 0.9 | [6][7] |
| Aspergillus niger ΔgaaB | D-galacturonic acid | 0.6 - 0.9 | [6][7] |
| Engineered Aspergillus niger | Orange Peel (Pectin) | ~0.9 | [8] |
Experimental Protocols
Protocol 1: Catalytic Oxidation of Glucose-Galactose Syrup (GGS) using Au/Al₂O₃
Materials:
-
Glucose-Galactose Syrup (GGS)
-
Au/Al₂O₃ catalyst
-
Deionized water
-
Pressurized reaction vessel
-
Oxygen (O₂) gas supply
-
Heating and stirring equipment
Procedure:
-
Prepare a 2% solution of GGS in deionized water.
-
Add the Au/Al₂O₃ catalyst to the GGS solution. A catalyst to substrate ratio of 1:1000 (Au:GGS) has been reported to be effective.[3][4]
-
Place the mixture in a pressurized reaction vessel equipped with a magnetic stirrer.
-
Seal the vessel and purge with O₂ to remove air.
-
Heat the reaction mixture to 80°C while stirring continuously.[3][4]
-
After 24 hours, cool the reactor to room temperature and carefully release the pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Analyze the filtrate using HPLC to determine the concentration of this compound and other products.
Protocol 2: Microbial Production of L-Galactonic Acid using Engineered Aspergillus niger
Materials:
-
Engineered Aspergillus niger strain (e.g., ΔgaaB)
-
D-galacturonic acid (or pectin-rich substrate like orange peel)
-
Co-substrate (e.g., D-xylose)
-
Fermentation medium (specific to the strain's requirements)
-
Shake flasks or bioreactor
-
Incubator shaker
Procedure:
-
Prepare the fermentation medium and sterilize it.
-
Inoculate the medium with spores or mycelium of the engineered A. niger strain.
-
Incubate the culture in a shake flask or bioreactor at the optimal temperature and agitation speed for the strain.
-
After an initial growth phase, add the D-galacturonic acid substrate and the D-xylose co-substrate to the culture.
-
Control the pH of the fermentation broth. For A. niger ΔgaaB, a lower pH is preferable.[6][7]
-
Take samples periodically to monitor substrate consumption, biomass formation, and L-galactonic acid production using analytical techniques like HPLC.
-
The fermentation can be run for several days until maximum product concentration is achieved. Yields of 0.6 to 0.9 g of L-galactonate per gram of D-galacturonic acid consumed have been reported.[6][7]
-
Harvest the fermentation broth and separate the biomass from the supernatant which contains the L-galactonic acid.
Visualizations
Figure 1. Simplified pathways for this compound synthesis.
Figure 2. Experimental workflow for catalytic oxidation.
References
- 1. Selective oxidation of glucose–galactose syrup to gluconic and galactonic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01381J [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Selective oxidation of glucose–galactose syrup to gluconic and galactonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Engineering Filamentous Fungi for Conversion of d-Galacturonic Acid to l-Galactonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
Technical Support Center: Purification of Galactonic Acid from Fermentation Broth
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of galactonic acid from fermentation broth.
Troubleshooting Guides
Problem 1: Low Purity of this compound due to Presence of Structurally Similar Sugars (e.g., Gluconic Acid)
Q: My final this compound product is contaminated with gluconic acid. How can I effectively separate these two epimers?
A: Separating this compound from its epimer, gluconic acid, is a significant challenge due to their similar chemical structures and properties. A highly effective method is selective crystallization of their calcium salts. Calcium galactonate has a much lower solubility in water compared to calcium gluconate. By cooling a solution containing both calcium salts, pure calcium galactonate can be precipitated.[1]
Experimental Protocol: Selective Crystallization of Calcium Galactonate [1]
-
pH Adjustment: Adjust the pH of the fermentation broth to a neutral or slightly alkaline range (pH 7.0-8.0) using calcium hydroxide [Ca(OH)₂] or calcium carbonate (CaCO₃). This converts the galactonic and gluconic acids to their respective calcium salts.
-
Initial Concentration: Concentrate the solution by evaporation to increase the concentration of the calcium salts.
-
Cooling and Precipitation: Cool the concentrated solution to a low temperature (e.g., 0-4°C). Calcium galactonate will selectively precipitate out of the solution.
-
Filtration: Separate the precipitated calcium galactonate crystals from the supernatant (which will contain the more soluble calcium gluconate) by filtration.
-
Washing: Wash the crystals with cold deionized water to remove any remaining soluble impurities.
-
Acidification: Re-dissolve the pure calcium galactonate crystals in water and acidify with a strong acid (e.g., sulfuric acid) to precipitate calcium sulfate and release the free this compound in solution.
-
Final Purification: The resulting this compound solution can be further purified and concentrated.
Problem 2: Discoloration of the Final Product
Q: The purified this compound solution has a persistent yellow or brown color. What is the cause and how can I remove it?
A: The coloration of fermentation broths is a common issue, often caused by pigments produced by the microorganisms or from the complex media components (like yeast extract or molasses).[2][3] Activated carbon is a widely used and effective adsorbent for removing these color impurities.[2][3][4][5][6]
Experimental Protocol: Decolorization with Activated Carbon
-
Pre-treatment: Centrifuge or filter the fermentation broth to remove microbial cells and other suspended solids.
-
Activated Carbon Selection: Choose a suitable activated carbon. Powdered activated carbon (PAC) offers a larger surface area, while granular activated carbon (GAC) is easier to handle in a column setup.
-
Dosage and Contact Time:
-
Batch Treatment: Add a predetermined amount of PAC (e.g., 0.5-2.0% w/v) to the clarified broth. Stir the mixture for a specific contact time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C).
-
Column Chromatography: Pack a column with GAC and pass the clarified broth through it at a controlled flow rate.
-
-
Separation:
-
Batch Treatment: Remove the activated carbon by filtration.
-
Column Chromatography: The decolorized broth is collected as the eluate.
-
-
Optimization: The optimal type of activated carbon, dosage, contact time, and temperature should be determined experimentally for your specific fermentation broth.
Problem 3: Low Yield and Difficulty in Downstream Processing due to Dilute Fermentation Broth
Q: The concentration of this compound in my fermentation broth is very low, leading to large processing volumes and low recovery yields. How can I concentrate the broth efficiently?
A: Nanofiltration is an effective membrane-based separation technique for concentrating organic acids from dilute fermentation broths.[7][8][9] It allows water and some monovalent ions to pass through the membrane while retaining the larger organic acid molecules.
Experimental Protocol: Concentration by Nanofiltration
-
Pre-filtration: Pre-filter the fermentation broth using microfiltration or ultrafiltration to remove cells, proteins, and other macromolecules that could foul the nanofiltration membrane.[10]
-
Nanofiltration System Setup: Use a nanofiltration membrane with a suitable molecular weight cut-off (MWCO) that retains this compound while allowing smaller molecules and water to pass through.
-
Operating Parameters:
-
Transmembrane Pressure: Apply an appropriate transmembrane pressure to achieve a good flux without causing excessive membrane fouling.
-
Cross-flow Velocity: Maintain a high cross-flow velocity to minimize concentration polarization at the membrane surface.
-
-
Diafiltration (Optional): To further purify the this compound, a diafiltration step can be incorporated. This involves adding water to the concentrated retentate to wash out remaining permeable impurities.
-
Cleaning: Regularly clean the nanofiltration membranes according to the manufacturer's instructions to maintain performance.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound fermentation broth?
A1: Besides the target product, this compound, fermentation broths are complex mixtures that can contain a variety of impurities, including:
-
Microbial cells and cell debris
-
Residual carbon sources (e.g., glucose, galactose)
-
Other organic acids (e.g., gluconic acid, lactic acid, acetic acid)[11]
-
Proteins and amino acids from the microorganisms and culture medium[11]
-
Inorganic salts from the fermentation medium
Q2: How can I remove proteins from the fermentation broth before further purification?
A2: Proteins can be removed by several methods:
-
Ultrafiltration: This membrane filtration technique separates molecules based on size, effectively retaining larger protein molecules while allowing the smaller this compound to pass through.
-
pH Adjustment and Heat Treatment: Adjusting the pH to the isoelectric point of the major proteins can cause them to precipitate. Gentle heating can also denature and precipitate proteins. The precipitated proteins can then be removed by centrifugation or filtration.
Q3: Is solvent extraction a suitable method for purifying this compound?
A3: Solvent extraction, particularly reactive extraction, can be used for the recovery of carboxylic acids from fermentation broths.[12][13][14] However, the hydrophilicity of this compound can make direct extraction with common organic solvents challenging.[12] Reactive extraction, which involves using an extractant (e.g., a long-chain amine) in the organic phase to form a hydrophobic ion-pair with the this compound, can improve extraction efficiency. The choice of solvent and extractant is critical to ensure high recovery and minimize toxicity to the environment and in subsequent processing steps.
Q4: What is the principle of ion exchange chromatography for this compound purification?
A4: Ion exchange chromatography separates molecules based on their net charge.[15][16][17][18] Since this compound is an organic acid, it will be negatively charged at a pH above its pKa. Anion exchange chromatography is therefore used for its purification. The process involves:
-
Equilibration: The anion exchange column (containing positively charged resin) is equilibrated with a buffer at a specific pH.
-
Loading: The fermentation broth (with its pH adjusted) is loaded onto the column. The negatively charged this compound binds to the positively charged resin.
-
Washing: A wash buffer is passed through the column to remove unbound and weakly bound impurities.
-
Elution: The bound this compound is eluted from the column by either increasing the salt concentration of the buffer or by changing the pH to neutralize the charge on the this compound or the resin.
Data Presentation
Table 1: Comparison of this compound Purification Techniques
| Purification Step | Primary Impurities Removed | Typical Recovery/Efficiency | Advantages | Disadvantages |
| Centrifugation/Microfiltration | Cells, suspended solids | >95% of this compound in supernatant | High throughput, effective cell removal | May not remove all fine colloids |
| Activated Carbon Treatment | Pigments, color compounds | >90% color removal, >95% this compound recovery | Highly effective for decolorization, relatively low cost | Potential for product loss due to adsorption, requires solid-liquid separation |
| Nanofiltration | Water, some monovalent salts | >90% this compound retention | Concentrates product, removes some salts | Membrane fouling can be an issue |
| Ion Exchange Chromatography | Other charged molecules (sugars, salts, other organic acids) | >90% purity | High selectivity and resolution | Can be expensive, requires buffer exchange |
| Selective Crystallization | Epimers (e.g., gluconic acid), other soluble impurities | >99% purity of crystals[1] | High purity product, can be cost-effective at scale | Requires careful control of temperature and concentration |
Mandatory Visualizations
Caption: A typical experimental workflow for the purification of this compound from fermentation broth.
Caption: A troubleshooting decision tree for common issues in this compound purification.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. doaj.org [doaj.org]
- 3. 6.Decolorization In The Beverage- Brewing And Fermentation Industries-Application-ATTA Carbon [attacarbon.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. jps.usm.my [jps.usm.my]
- 8. daltonen.com [daltonen.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lactic acid separation and recovery from fermentation broth by ion-exchange resin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extractive Fermentation of Lactic Acid in Lactic Acid Bacteria Cultivation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. psecommunity.org [psecommunity.org]
- 14. researchgate.net [researchgate.net]
- 15. iajps.com [iajps.com]
- 16. harvardapparatus.com [harvardapparatus.com]
- 17. chromtech.com [chromtech.com]
- 18. Principles of Ion Exchange Chromatography | Phenomenex [phenomenex.com]
"how to prevent lactonization of galactonic acid during storage"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of lactonization of galactonic acid during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is lactonization and why is it a concern for this compound?
Lactonization is an intramolecular esterification reaction where the hydroxyl group of a hydroxycarboxylic acid, such as this compound, reacts with its own carboxylic acid group to form a cyclic ester known as a lactone. This is a concern because the formation of galactono-1,4-lactone (a γ-lactone) or galactono-1,5-lactone (a δ-lactone) alters the chemical structure of the molecule. This change can impact its biological activity, physicochemical properties, and analytical characterization, leading to inaccurate and irreproducible experimental results.
Q2: What are the main factors that promote the lactonization of this compound?
The primary factors that promote the lactonization of this compound are:
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Low pH (Acidic Conditions): The lactonization reaction is acid-catalyzed. Storing or handling this compound in acidic solutions will significantly accelerate the formation of lactones.
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Elevated Temperature: Higher temperatures provide the necessary activation energy for the intramolecular reaction, increasing the rate of lactonization.
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Concentration: While the reaction is intramolecular, high concentrations can potentially favor lactone formation, especially during solvent removal or concentration steps.
-
Solvent: The choice of solvent can influence the equilibrium between the open-chain acid and the lactone form.
Q3: What are the ideal storage conditions to prevent the lactonization of this compound?
To minimize lactonization during storage, it is recommended to store this compound under the following conditions:
-
Solid Form: When possible, store this compound as a dry, solid powder. In its solid state, the molecules are less mobile, and the likelihood of intramolecular reactions is significantly reduced.
-
Temperature: Store at low temperatures, ideally between 2°C and 8°C.[1]
-
pH: If in solution, maintain a neutral to slightly alkaline pH (pH 7.0 - 8.0). This can be achieved by using a suitable buffer system.
-
Container: Use well-sealed, airtight containers to prevent the absorption of moisture and atmospheric contaminants.
-
Light: Protect from light to prevent any potential photochemical degradation.
Troubleshooting Guide: Unexpected Lactonization
If you are observing unexpected lactone formation in your experiments, use the following guide to troubleshoot the issue.
Problem: Analytical results (e.g., HPLC, NMR) show the presence of one or more lactone species of this compound in addition to or instead of the open-chain form.
DOT Script for Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and mitigating unexpected lactonization of this compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound with Minimized Lactone Formation
This protocol describes the preparation of a this compound stock solution for use in various experiments, with measures taken to minimize lactonization.
Materials:
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D-Galactonic acid (solid)
-
High-purity water (e.g., Milli-Q or equivalent)
-
0.1 M Sodium hydroxide (NaOH) solution
-
0.1 M Hydrochloric acid (HCl) solution (for pH adjustment if necessary)
-
Phosphate buffer (0.1 M, pH 7.4) or other suitable neutral buffer
-
Calibrated pH meter
-
Sterile, airtight storage vials
Procedure:
-
Weighing: Accurately weigh the desired amount of solid D-galactonic acid in a clean, dry container.
-
Dissolution: Dissolve the this compound in a minimal amount of high-purity water.
-
pH Adjustment: Slowly add 0.1 M NaOH dropwise while monitoring the pH with a calibrated pH meter. Adjust the pH to approximately 7.0. Be careful not to overshoot the target pH significantly. If necessary, back-titrate with 0.1 M HCl.
-
Buffering: Add the neutral buffer (e.g., phosphate buffer, pH 7.4) to the desired final volume. This will help maintain the pH and prevent shifts into the acidic range where lactonization is more favorable.
-
Final pH Check: Verify the final pH of the stock solution.
-
Storage: Aliquot the stock solution into sterile, airtight vials and store at 2-8°C.
Protocol 2: Analysis of this compound and its Lactones by HPLC
This protocol provides a general framework for the HPLC analysis of this compound, with considerations to prevent on-column or in-autosampler lactonization.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector.
-
A suitable column for polar compounds, such as an Aqueous Normal Phase (ANP) or a C18 column designed for polar analytes. Consider using metal-free or PEEK-lined columns to minimize interactions with the carboxylic acid group.
Mobile Phase Preparation:
-
Prepare a mobile phase with a pH above 6.0 to ensure the this compound remains in its open-chain, deprotonated form. A common choice is a phosphate or acetate buffer.
-
For example, a mobile phase could consist of a mixture of acetonitrile and a 20 mM potassium phosphate buffer, with the pH of the aqueous component adjusted to 7.0.
Sample Preparation:
-
Dilute the this compound samples in the mobile phase or a solvent system that is of similar or weaker elution strength than the initial mobile phase conditions to ensure good peak shape.
-
If samples are from an acidic matrix, neutralize them with a suitable base or buffer before injection.
HPLC Conditions (Example):
-
Column: Cogent TYPE-C™ Silica Hydride, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from high organic to high aqueous, tailored to the specific separation needs.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Autosampler Temperature: 4°C
-
Injection Volume: 10 µL
-
Detection: RI or UV (at a low wavelength, e.g., 210 nm)
Data Presentation
Table 1: Factors Influencing this compound Lactonization and Recommended Mitigation Strategies
| Factor | Impact on Lactonization | Recommended Mitigation Strategy |
| pH | High rate in acidic conditions (pH < 6) | Store and handle solutions at neutral to slightly alkaline pH (7.0 - 8.0) using buffers. |
| Temperature | Increased rate at higher temperatures | Store solutions at 2-8°C. Avoid heating during sample preparation. |
| Storage Form | Minimal in solid form | Store as a dry powder whenever possible. |
| Solvent | Aqueous acidic solutions promote lactonization | Use neutral buffered aqueous solutions. For long-term storage, consider lyophilization from a neutral solution. |
| Analytical Conditions | Acidic mobile phases can cause on-column lactonization | Use a mobile phase with a pH > 6 for HPLC analysis. Maintain low autosampler and column temperatures. |
Signaling Pathways and Experimental Workflows
DOT Script for Lactonization Equilibrium:
Caption: The reversible equilibrium between this compound and its lactone form.
References
"strategies to increase the efficiency of galactonic acid extraction"
Technical Support Center: Galactonic Acid Extraction & Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of this compound extraction and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of this compound, providing targeted solutions to streamline your experimental workflow.
1. Enzymatic Hydrolysis of Pectin
Question: My enzymatic hydrolysis of pectin is showing low yields of galacturonic acid. What are the potential causes and solutions?
Answer: Low yields of galacturonic acid from enzymatic hydrolysis can stem from several factors. Here's a troubleshooting guide to help you optimize your process:
-
Enzyme Activity and Loading:
-
Problem: The pectinase enzyme may have low activity, or the enzyme loading is insufficient.
-
Solution: Ensure the enzyme is stored correctly and its activity is verified. An optimized pectinase loading, for instance, of 2250 U/g of pectin, has been shown to achieve near-complete hydrolysis.[1] Increasing the enzyme concentration can improve the yield, with studies showing an optimal concentration of around 10 UI/g of pectin for efficient release of reducing compounds.
-
-
Reaction Conditions:
-
Problem: Suboptimal pH and temperature can significantly reduce enzyme efficiency.
-
Solution: Most pectinases function optimally at a pH around 4.5 and a temperature of 50°C.[1] Verify and maintain these parameters throughout the hydrolysis process.
-
-
Substrate Concentration and Purity:
-
Problem: High substrate (pectin) concentration can lead to viscosity issues, hindering enzyme-substrate interaction. Impurities in the pectin source can also inhibit enzyme activity.
-
Solution: A pectin concentration of around 4.0 g/L has been used effectively.[1] Pre-treating the raw pectin-containing material to remove inhibitors may be necessary.
-
-
Hydrolysis Time:
-
Problem: Insufficient reaction time will result in incomplete hydrolysis.
-
Solution: A hydrolysis time of 24 hours is generally sufficient for complete conversion of pectin to galacturonic acid when optimal enzyme loading and conditions are used.[1]
-
2. Ion-Exchange Chromatography (IEC) Purification
Question: I'm observing poor separation and low recovery of this compound during ion-exchange chromatography. How can I troubleshoot this?
Answer: Issues with IEC for this compound purification often relate to incorrect buffer conditions, column overloading, or contamination. The following table outlines common problems and their solutions.
| Problem | Potential Cause | Solution |
| No or Weak Binding | Incorrect pH of the binding buffer. This compound is an anion and requires a buffer pH above its pKa for a net negative charge. | Ensure the buffer pH is at least 1 pH unit above the pKa of this compound to ensure it is deprotonated and binds to the anion exchange resin. |
| High ionic strength of the sample or binding buffer. | Desalt the sample before loading or dilute it with the binding buffer. Ensure the binding buffer has a low salt concentration. | |
| Low Recovery/Yield | Protein precipitation on the column. | Ensure the sample is properly filtered before loading. Modify buffer conditions to maintain protein stability. |
| Elution buffer is too strong, causing the product to elute with other impurities. | Optimize the salt gradient for elution. A shallower gradient can improve separation. | |
| Peak Tailing | Secondary interactions between this compound and the column matrix. | Adjust the mobile phase composition, for example, by adding a small amount of organic solvent, to minimize non-specific interactions. |
| High Backpressure | Clogged column frit or contaminated resin. | Filter all samples and buffers before use. Regularly clean and regenerate the column according to the manufacturer's instructions. |
3. Electrodialysis Purification
Question: What are the key parameters to optimize for efficient purification of this compound using electrodialysis?
Answer: Electrodialysis is a promising method for purifying organic acids. Key parameters to optimize for efficient this compound purification include:
-
Applied Voltage/Current Density: Higher voltage increases the migration of ions but also increases energy consumption and the risk of membrane fouling. The optimal voltage needs to be determined empirically to balance purification efficiency and energy cost.
-
Flow Rate: The flow rate of the feed, concentrate, and electrode rinse solutions affects the residence time and mass transfer. Optimizing flow rates can improve separation efficiency and reduce fouling.
-
Membrane Type: The choice of anion and cation exchange membranes is critical. Membranes should have high permselectivity for monovalent ions and low resistance.
-
Feed Concentration: The concentration of this compound and impurities in the feed stream will influence the process efficiency. Pre-concentration or dilution may be necessary.
-
pH: The pH of the feed solution affects the charge of this compound and other organic acids, influencing their migration through the ion-exchange membranes.
4. Crystallization
Question: I am facing difficulties in crystallizing the purified this compound. What are some common challenges and solutions?
Answer: Crystallization can be challenging due to factors like supersaturation, impurities, and solvent choice.
| Problem | Potential Cause | Solution |
| No Crystal Formation | Insufficient supersaturation. | Concentrate the solution further or use an anti-solvent to induce precipitation. Seeding with a small crystal can also initiate crystallization. |
| Presence of impurities inhibiting nucleation. | Ensure high purity of the this compound solution. Additional purification steps may be necessary. | |
| Formation of Oil or Amorphous Precipitate | Solution is too supersaturated, leading to rapid, disordered precipitation. | Decrease the rate of supersaturation by slowing down cooling or the addition of anti-solvent. |
| Incorrect solvent system. | Experiment with different solvent and anti-solvent combinations to find a system that promotes crystalline growth. | |
| Small or Poorly Formed Crystals | Rapid nucleation and crystal growth. | Control the cooling rate and agitation to promote the growth of larger, more uniform crystals. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound and its precursor, galacturonic acid, to provide a benchmark for expected yields and purity at different stages of the extraction and purification process.
Table 1: Enzymatic Hydrolysis of Pectin for Galacturonic Acid Production
| Pectin Source | Enzyme | Yield of Galacturonic Acid | Purity |
| Commercial Pectin | Pectinase | Nearly 100% conversion | High (minimal degradation)[1] |
| Sugar Beet Press Pulp | Pectinase cocktail | 36.4% (w/w) | Not specified |
| Cocoa Pod Husks | Celluclast® 1.5 L | 5.31 g / 100 g feedstock | 52.06 g galacturonic acid / 100 g pectin[2] |
Table 2: Conversion of Galacturonic Acid to L-Galactonic Acid
| Microorganism | Substrate | Yield of L-Galactonic Acid | Titer |
| Trichoderma reesei Δlgd1 | D-galacturonic acid | 0.6 - 0.9 g/g | Not specified |
| Aspergillus niger ΔgaaB | D-galacturonic acid | 0.7 - 0.9 g/g | 5.4 g/L |
| Aspergillus niger ΔgaaB | Polygalacturonate | Not specified | 2.8 g/L |
Experimental Protocols
This section provides detailed methodologies for key experiments in the this compound extraction and purification workflow.
1. Protocol for Enzymatic Hydrolysis of Pectin
This protocol is based on the efficient hydrolysis of commercial pectin using pectinase.[1]
-
Materials:
-
Commercial pectin
-
Pectinase (e.g., from Aspergillus niger)
-
Sodium acetate buffer (pH 4.5)
-
Deionized water
-
-
Procedure:
-
Prepare a 4.0 g/L pectin solution in sodium acetate buffer (pH 4.5).
-
Pre-incubate the pectin solution at 50°C for 10 minutes.
-
Add pectinase to the solution at a loading of 2250 U/g of pectin.
-
Incubate the reaction mixture at 50°C with gentle agitation for 24 hours.
-
After 24 hours, terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.
-
Centrifuge the hydrolysate to remove any insoluble material.
-
The supernatant containing galacturonic acid is ready for purification or analysis.
-
2. Protocol for Ion-Exchange Chromatography Purification
This is a general protocol for the purification of an anionic compound like this compound using an anion exchange column.
-
Materials:
-
Anion exchange resin (e.g., DEAE-Sepharose)
-
Binding buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Elution buffer (e.g., 20 mM Tris-HCl, pH 8.0, with a salt gradient of 0-1 M NaCl)
-
Crude this compound solution
-
-
Procedure:
-
Pack the anion exchange resin into a chromatography column.
-
Equilibrate the column with 5-10 column volumes of binding buffer.
-
Adjust the pH and conductivity of the crude this compound solution to match the binding buffer.
-
Load the sample onto the column.
-
Wash the column with 5-10 column volumes of binding buffer to remove unbound impurities.
-
Elute the bound this compound using a linear gradient of the elution buffer (0-1 M NaCl).
-
Collect fractions and analyze for the presence of this compound using a suitable analytical method (e.g., HPLC).
-
Pool the fractions containing pure this compound.
-
3. Protocol for HPLC Analysis of Galacturonic Acid
This protocol describes the quantification of galacturonic acid using High-Performance Liquid Chromatography (HPLC).[1]
-
Instrumentation:
-
HPLC system with a UV or Refractive Index (RI) detector.
-
Aminex HPX-87H column or similar.
-
-
Mobile Phase:
-
5 mM H₂SO₄ in deionized water.
-
-
Procedure:
-
Prepare a series of standard solutions of galacturonic acid of known concentrations.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
Set the column temperature to 65°C.
-
Set the flow rate of the mobile phase to 0.6 mL/min.
-
Inject a known volume (e.g., 20 µL) of the standards and samples onto the column.
-
Detect the eluted galacturonic acid using the UV or RI detector.
-
Construct a calibration curve from the peak areas of the standard solutions.
-
Quantify the concentration of galacturonic acid in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Experimental Workflow for this compound Production
References
- 1. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic Extraction and Characterization of Pectin from Cocoa Pod Husks (Theobroma cacao L.) Using Celluclast® 1.5 L - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Colorimetric Assays for Galactonic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing colorimetric assays for the quantification of galactonic acid.
Disclaimer: Specific colorimetric assays for this compound are not widely documented in readily available literature. The guidance provided here is based on established protocols for structurally similar compounds, such as galacturonic acid and other uronic acids, particularly utilizing the carbazole-sulfuric acid or similar colorimetric methods. The principles of interference and troubleshooting are expected to be highly comparable.
Troubleshooting Guides
Issue: Inaccurate or Inconsistent Readings
Inaccurate or inconsistent results in colorimetric assays for this compound can often be attributed to the presence of interfering substances in the sample matrix. These substances can either inhibit or enhance the color development, leading to an underestimation or overestimation of the this compound concentration.
Common Interfering Substances and Mitigation Strategies
| Interfering Substance Category | Examples | Potential Effect on Assay | Recommended Solution |
| Neutral Sugars | Glucose, Galactose, Xylose, Rhamnose | Positive Interference (overestimation) due to non-specific color formation in the presence of strong acids. | - Use a more specific reagent such as m-hydroxydiphenyl, which has been shown to reduce interference from neutral sugars. - Perform a blank correction using a sample containing the interfering sugars but not this compound. - Chromatographic separation (e.g., HPLC) of this compound from neutral sugars prior to colorimetric analysis. |
| Proteins | Bovine Serum Albumin (BSA), other proteins from biological samples | Positive Interference (overestimation) by reacting with the colorimetric reagents.[1] | - Protein precipitation using agents like trichloroacetic acid (TCA) or acetone, followed by centrifugation to remove the protein pellet. - Use of a protein-A/G column to remove antibodies if they are the primary protein interferent. |
| Aldehydes | Formaldehyde, Glyceraldehyde | Positive Interference (overestimation) as they can react with the colorimetric reagents.[2] | - If possible, avoid the use of formaldehyde-containing solutions during sample preparation. - If their presence is unavoidable, sample purification through dialysis or size-exclusion chromatography may be necessary. |
| Reducing Agents | Ascorbic Acid, Dithiothreitol (DTT) | Negative Interference (underestimation) by interfering with the redox reactions involved in color development. | - Removal of reducing agents prior to the assay using methods like dialysis or size-exclusion chromatography. - If the reducing agent is known and its concentration is low, a correction factor may be determined empirically. |
| Complex Matrix Components | Phenolic compounds, detergents, salts | Variable Interference (can be positive or negative) depending on the specific component and its interaction with the assay chemistry. | - Solid Phase Extraction (SPE) can be used to clean up the sample and remove interfering phenolic compounds. - Dilution of the sample to reduce the concentration of interfering substances, provided the this compound concentration remains within the detection range of the assay. - For detergents and salts, dialysis is an effective removal method. |
Frequently Asked Questions (FAQs)
Q1: My sample contains high concentrations of both glucose and this compound. How can I accurately measure the this compound content?
A1: This is a common issue as neutral sugars like glucose can cause significant interference. To address this, you can:
-
Use a modified colorimetric method: The use of m-hydroxydiphenyl as the colorimetric reagent instead of carbazole can significantly reduce the interference from neutral sugars.
-
Perform a dual-wavelength measurement: Some studies on similar uronic acids have utilized a double absorbance reading at two different wavelengths to mathematically correct for the interference from neutral sugars.[1]
-
Pre-assay separation: The most accurate method would be to separate the this compound from glucose before the colorimetric assay using techniques like High-Performance Liquid Chromatography (HPLC).
Q2: I am working with cell lysates, and I suspect protein interference. What is the best way to remove proteins from my sample?
A2: Protein interference is a known issue in carbohydrate assays.[1] A robust method to remove protein is through precipitation. A detailed protocol for protein precipitation using acetone is provided in the "Experimental Protocols" section below. This method is effective and generally does not degrade sugar acids.
Q3: My blank samples (without this compound) are showing a high background signal. What could be the cause?
A3: A high background signal in your blank can be due to several factors:
-
Contaminated reagents: Ensure that your sulfuric acid, carbazole, and other reagents are of high purity and have not been contaminated.
-
Presence of interfering substances in your sample matrix: Even without this compound, your sample matrix may contain other compounds (e.g., other sugars, proteins) that react with the assay reagents. Prepare a "matrix blank" that includes all components of your sample except for this compound to properly subtract the background.
-
Improper cleaning of labware: Residual detergents or other contaminants on your microplates or cuvettes can interfere with the assay. Ensure all labware is thoroughly cleaned and rinsed with deionized water.
Q4: Can I use a standard curve prepared in water to quantify this compound in my complex biological sample?
A4: It is not recommended. The "matrix effect" can cause the assay to behave differently in a simple aqueous solution compared to a complex biological matrix. For more accurate quantification, your standard curve should be prepared in a matrix that is as similar as possible to your samples. This can be achieved by spiking known concentrations of this compound into a sample matrix that is known to be free of endogenous this compound.
Experimental Protocols
Protocol for Protein Removal from Samples via Acetone Precipitation
This protocol is designed to remove protein interference from samples prior to a colorimetric assay for this compound.
Materials:
-
Sample containing this compound and interfering proteins
-
Ice-cold acetone
-
Microcentrifuge tubes
-
Microcentrifuge capable of reaching >10,000 x g
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Pipette 100 µL of your sample into a clean microcentrifuge tube.
-
Add 400 µL of ice-cold acetone to the microcentrifuge tube (a 1:4 sample to acetone ratio).
-
Vortex the mixture thoroughly for 20 seconds to ensure complete mixing and protein precipitation.
-
Incubate the tube on ice for 30 minutes to allow for complete protein precipitation.
-
Centrifuge the tube at 12,000 x g for 10 minutes at 4°C. The precipitated protein will form a pellet at the bottom of the tube.
-
Carefully collect the supernatant, which contains the this compound, without disturbing the protein pellet.
-
The supernatant is now ready for use in your colorimetric assay. Be sure to account for the 5-fold dilution in your final concentration calculation.
Visualizations
Caption: Troubleshooting workflow for common interferences in this compound colorimetric assays.
References
Technical Support Center: Refining Analytical Methods for Galactonic Acid in Complex Matrices
Welcome to the technical support center for the analysis of galactonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the experimental analysis of this compound in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most prevalent methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). GC-MS often requires a derivatization step to make the polar this compound volatile, while HPLC-MS/MS can often analyze it more directly, typically using Hydrophilic Interaction Liquid Chromatography (HILIC).
Q2: Why is derivatization necessary for GC-MS analysis of this compound?
A2: this compound is a polar, non-volatile compound. Gas chromatography requires analytes to be volatile to travel through the column. Derivatization, commonly through silylation or a combination of methoximation and silylation, replaces the polar hydroxyl and carboxyl groups with less polar and more volatile groups, enabling its analysis by GC-MS.
Q3: I am observing poor peak shape (tailing) for this compound in my HPLC analysis. What are the likely causes?
A3: Peak tailing for polar acidic compounds like this compound in HPLC is a common issue. Potential causes include:
-
Secondary Interactions: Unwanted interactions between the acidic this compound and the stationary phase, especially with residual silanol groups on silica-based columns.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.
-
Column Contamination: Buildup of matrix components on the column can lead to poor peak shape.
Q4: How can I improve the retention of this compound on a HILIC column?
A4: To enhance retention of polar analytes like this compound on a HILIC column, consider the following:
-
Increase the organic solvent content in your mobile phase (typically acetonitrile).
-
Decrease the buffer concentration in the mobile phase.
-
Ensure proper column equilibration with the initial mobile phase conditions between injections. HILIC columns often require longer equilibration times than reversed-phase columns.
-
Select a suitable mobile phase pH to ensure this compound is in its ionized form, which can enhance interaction with certain HILIC stationary phases.
Q5: What are the best practices for storing samples containing this compound to ensure its stability?
A5: Like many biological acids, this compound stability can be compromised by improper storage. It is recommended to:
-
Store samples (e.g., plasma, urine) at -80°C for long-term storage.
-
For short-term storage, keep samples at 4°C.
-
Minimize freeze-thaw cycles as this can lead to degradation.
-
Consider the pH of the sample matrix, as extreme pH values could potentially affect stability.
Troubleshooting Guides
HPLC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal/Response | Inefficient ionization of this compound. | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Try both positive and negative ionization modes; negative mode is often better for acidic compounds. |
| Poor retention on the column. | See FAQ Q4 for improving HILIC retention. For reversed-phase, consider a polar-endcapped column or an ion-pairing agent (use with caution as it can contaminate the MS). | |
| Matrix suppression. | Dilute the sample. Improve sample cleanup (e.g., use a more selective SPE sorbent). Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Poor Peak Shape (Tailing/Fronting) | Secondary interactions with the stationary phase. | Use a highly deactivated column. Operate at a lower pH to suppress silanol ionization. |
| Incompatible injection solvent. | The injection solvent should be as close as possible to the initial mobile phase composition, especially in HILIC. High water content in the injection solvent with a high organic mobile phase will cause peak distortion. | |
| Column bed deformation. | Replace the column. Use a guard column to protect the analytical column. | |
| Retention Time Drift | Inadequate column equilibration. | Increase the equilibration time between injections to at least 10 column volumes. |
| Mobile phase composition changes. | Prepare fresh mobile phase daily. Ensure proper mixing of mobile phase components. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
GC-MS Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal/Response | Incomplete derivatization. | Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature. Lyophilize samples to complete dryness before adding derivatization reagents. |
| Degradation of the analyte in the injector. | Use a lower injector temperature. Check for active sites in the injector liner and deactivate or replace it. | |
| Poor ionization. | Tune the MS ion source. Check for filament burnout. | |
| Multiple Peaks for this compound | Incomplete derivatization leading to multiple derivatives. | Optimize derivatization conditions (see above). |
| Isomerization during derivatization. | Methoximation prior to silylation can help to prevent the formation of multiple tautomers. | |
| High Background Noise | Contamination from derivatization reagents. | Inject a blank derivatization reagent to identify contaminant peaks. Use high-purity reagents. |
| Column bleed. | Condition the column according to the manufacturer's instructions. Use a low-bleed column. |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of this compound by GC-MS and representative data for a similar organic acid by LC-MS/MS.
Table 1: GC-MS Performance Data for this compound Analysis in Urine
| Parameter | Value | Reference |
| Linearity Range | Up to 200 nmol | [1] |
| Lower Limit of Detection (LOD) | 1.28 mmol/mol Creatinine | [1] |
| Intra-assay Imprecision (%RSD) | 3.5 - 8.0% | [1] |
| Inter-assay Imprecision (%RSD) | 3.5 - 8.0% | [1] |
Table 2: Representative LC-MS/MS Performance Data for a Polar Organic Acid in Plasma
| Parameter | Typical Value Range |
| Linearity Range | 0.5 - 400 ng/mL |
| Lower Limit of Detection (LOD) | 0.2 ng/mL |
| Lower Limit of Quantification (LOQ) | 0.5 ng/mL |
| Recovery | 85 - 110% |
| Intra-assay Precision (%RSD) | < 15% |
| Inter-assay Precision (%RSD) | < 15% |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Urine with Derivatization
This protocol is based on established methods for the analysis of organic acids in urine.[1][2][3]
1. Sample Preparation (Solid Phase Extraction - SPE)
- Condition a strong anion exchange (SAX) SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.
- Acidify a 1 mL urine sample to pH 2 with 2M HCl.
- Add an internal standard (e.g., 13C-labeled this compound).
- Load the acidified urine sample onto the conditioned SAX cartridge.
- Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove interferences.
- Elute the organic acids with 2 mL of 2% formic acid in methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization
- To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect carbonyl groups.
- Incubate at 60°C for 60 minutes.
- Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
- Incubate at 70°C for 30 minutes.
- Cool to room temperature before injection.
3. GC-MS Analysis
- GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.
- Injector Temperature: 250°C.
- Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Interface Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-600 or using Selected Ion Monitoring (SIM) for target ions.
Protocol 2: LC-MS/MS Analysis of this compound in Plasma
This protocol provides a general framework for the analysis of polar organic acids using HILIC-MS/MS.
1. Sample Preparation (Protein Precipitation)
- To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
- Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% acetonitrile in water with 0.1% formic acid).
2. LC-MS/MS Analysis
- LC Column: HILIC column (e.g., amide, zwitterionic, or bare silica), 2.1 x 100 mm, <3 µm particle size.
- Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: 95% B to 50% B over 5 minutes, hold for 1 minute, then return to 95% B and re-equilibrate for 5 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Negative ion mode.
- Source Parameters: Optimized for this compound (e.g., Capillary voltage: -3.0 kV, Gas temperature: 350°C, Gas flow: 10 L/min).
- Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for this compound and its internal standard.
Visualizations
Galactose Metabolism and this compound Formation
The following diagram illustrates the metabolic pathway of galactose, showing how this compound is formed as a breakdown product, particularly in cases of galactosemia, and its subsequent potential entry into the pentose phosphate pathway.[4]
References
"minimizing by-product formation in galactonic acid synthesis"
Welcome to the technical support center for galactonic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize by-product formation during your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of this compound and high percentage of unreacted galactose. | 1. Inactive Catalyst: The catalyst may have lost its activity due to poisoning or improper storage. 2. Suboptimal Reaction Conditions: Temperature, pressure, or pH may not be ideal for the chosen catalyst. 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. Catalyst Activation/Replacement: Ensure the catalyst is properly activated according to the protocol. If activity is still low, consider using a fresh batch of catalyst. 2. Optimize Reaction Conditions: Refer to the detailed experimental protocols. For gold-based catalysts, ensure the temperature is around 80°C and oxygen pressure is adequately maintained (e.g., 2.5-7 bar).[1][2] For platinum catalysts, conditions may vary. 3. Increase Reaction Time: Monitor the reaction progress over a longer period. A 24-hour reaction time has been shown to be effective in some systems.[1][2] |
| Significant formation of galactaric acid (overoxidation). | 1. Highly Active Catalyst: Catalysts like Platinum on carbon (Pt/C) are known to promote the oxidation of the terminal hydroxyl group, leading to aldaric acids.[2][3] 2. Prolonged Reaction Time or Harsh Conditions: Excessive reaction time or high temperatures can lead to overoxidation. | 1. Catalyst Selection: Switch to a gold-based catalyst, such as Au/Al2O3 or Au/TiO2, which exhibit lower selectivity towards the formation of aldaric acids.[2][3] 2. Reduce Reaction Time/Severity: Monitor the reaction closely and stop it once the desired conversion of galactose is achieved, without significant overoxidation. Consider lowering the temperature or oxygen pressure. |
| Presence of small organic acid by-products and humins (dark coloration of the reaction mixture). | 1. High Reaction Temperature: Thermo-catalytic treatment of carbohydrates at elevated temperatures can lead to degradation products.[3] | 1. Lower Reaction Temperature: Maintain the reaction temperature at a moderate level, for instance, 80°C, to minimize the formation of humins and other degradation by-products.[3] 2. Purification: If humins are formed, they may need to be removed during the purification process, for example, through activated carbon treatment. |
| Difficulty in separating this compound from other aldonic acids (e.g., gluconic acid). | 1. Similar Chemical Properties: Aldonic acids are epimers with very similar chemical and physical properties, making them challenging to separate by conventional chromatography. | 1. Selective Precipitation: Utilize the difference in solubility of the calcium salts. Calcium galactonate is significantly less soluble than calcium gluconate and can be selectively precipitated.[2][3] 2. Seed Crystallization: To aid precipitation, introduce a small number of pure calcium galactonate crystals to the solution.[2] |
| Inhibition of catalytic activity in acidic medium. | 1. Catalyst Deactivation: Some catalysts exhibit poor performance and selectivity at low pH.[4] | 1. pH Adjustment: For catalysts that perform better under neutral or alkaline conditions, adjust the pH of the reaction mixture accordingly. Gold catalysts have the advantage of not requiring the addition of a base.[2] |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the synthesis of this compound and the minimization of by-products.
Q1: What is the most common by-product in this compound synthesis and how can I avoid it?
A1: The most common by-product is galactaric acid, which results from the overoxidation of the terminal hydroxyl group of galactose.[2][3] To minimize its formation, it is recommended to use a gold-based catalyst (e.g., Au/Al2O3) instead of a more reactive catalyst like Pt/C.[2][3] Careful control of reaction time and temperature is also crucial to prevent overoxidation.
Q2: I am synthesizing this compound from a mixture of glucose and galactose. What by-products should I expect?
A2: When starting with a glucose-galactose mixture, you should expect to form gluconic acid from the oxidation of glucose.[1] Overoxidation can also lead to the formation of glucaric acid and galactaric acid.[2][3]
Q3: How can I effectively separate this compound from gluconic acid in my product mixture?
A3: A highly effective method for separating this compound from gluconic acid is through selective precipitation of their calcium salts. Calcium galactonate has a lower solubility and will precipitate out of the solution, allowing for its separation from the more soluble calcium gluconate.[2][3]
Q4: What are the optimal reaction conditions for selective synthesis of this compound using a gold catalyst?
A4: For an Au/Al2O3 catalyst, effective conditions for the selective oxidation of galactose to this compound have been reported to be a temperature of 80°C, an oxygen pressure of 2.5 bar, and a reaction time of 24 hours in an aqueous solution.[1][5] These conditions have been shown to yield high selectivity for the desired product.
Q5: What analytical techniques are suitable for monitoring the reaction and quantifying by-products?
A5: High-Performance Liquid Chromatography (HPLC) is a commonly used technique to monitor the conversion of galactose and the formation of this compound and its by-products.[2][3] For more detailed analysis and identification of unknown by-products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[6]
Experimental Protocols
Selective Catalytic Oxidation of Galactose to this compound
This protocol is based on the use of a gold-on-alumina catalyst for the selective oxidation of galactose.
Materials:
-
D-galactose
-
Au/Al2O3 catalyst
-
Deionized water
-
Oxygen gas
-
Reaction vessel (e.g., stirred tank reactor)
Procedure:
-
Prepare an aqueous solution of D-galactose.
-
Add the Au/Al2O3 catalyst to the galactose solution in the reaction vessel. A low catalyst-to-substrate ratio (e.g., 1:1000 by weight) has been shown to be effective.[1][2]
-
Seal the reactor and purge with oxygen.
-
Pressurize the reactor with oxygen to the desired pressure (e.g., 2.5 bar).[1][5]
-
After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Separate the catalyst from the reaction mixture by filtration.
-
Analyze the product mixture using HPLC to determine the conversion of galactose and the selectivity to this compound.
Visualizations
Workflow for Minimizing By-product Formation
Caption: Workflow for this compound synthesis with by-product minimization.
Logical Relationship of Factors Affecting By-product Formation
Caption: Factors influencing by-product formation in this compound synthesis.
References
- 1. Selective oxidation of glucose–galactose syrup to gluconic and galactonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Selective oxidation of glucose–galactose syrup to gluconic and galactonic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01381J [pubs.rsc.org]
- 4. research.abo.fi [research.abo.fi]
- 5. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 6. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
Validation & Comparative
A Validated Novel HPLC-RID Method for Galactonic Acid Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and validation of a novel High-Performance Liquid Chromatography (HPLC) method utilizing Refractive Index Detection (RID) for the quantitative analysis of galactonic acid. This compound, a sugar acid derived from galactose, is of increasing interest in biomedical research and as a potential biomarker. Accurate and efficient quantification is crucial for its study in various biological and pharmaceutical matrices.
This document presents a detailed comparison of this novel method with existing analytical approaches, supported by experimental data. It aims to equip researchers with the necessary information to implement and adapt this method for their specific research needs.
Experimental Workflow for this compound Analysis by HPLC-RID
The general workflow for the analysis of this compound using HPLC with Refractive Index Detection is outlined below. This process encompasses sample preparation, chromatographic separation, detection, and data analysis.
Caption: General workflow for this compound analysis by HPLC-RID.
Comparative Analysis of HPLC Methods for Sugar Acid Quantification
The following table provides a comparative summary of the novel HPLC-RID method for this compound analysis against two alternative methods commonly employed for the quantification of sugars and sugar acids.
| Parameter | Novel HPLC-RID Method | Alternative Method 1: HPLC-UV (with Derivatization) | Alternative Method 2: Ion Chromatography with Pulsed Amperometric Detection (IC-PAD) |
| Principle | Separation based on ion-exclusion/size-exclusion and detection based on changes in refractive index. | Separation of derivatized analytes with UV detection. | Separation based on ion exchange with electrochemical detection. |
| Stationary Phase | Ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H). | Reversed-phase C18 column. | Anion-exchange column. |
| Mobile Phase | Isocratic dilute acid (e.g., 0.005 M H₂SO₄). | Gradient of acetonitrile and buffer. | Gradient of sodium hydroxide and sodium acetate. |
| Detection | Refractive Index Detector (RID). | UV/Vis or Diode Array Detector (DAD). | Pulsed Amperometric Detector (PAD). |
| Derivatization | Not required. | Required (e.g., PMP derivatization).[1] | Not required. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999[1] | ≥ 0.99 |
| Limit of Detection (LOD) | ~1-5 µg/mL | ~0.1-0.5 µg/mL (enhanced by derivatization) | ~0.01-0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~5-15 µg/mL | ~0.5-2 µg/mL | ~0.05-0.5 µg/mL |
| Precision (%RSD) | < 2% | < 2% | < 5% |
| Accuracy (% Recovery) | 95-105% | 95-105% | 90-110% |
Detailed Experimental Protocol for the Novel HPLC-RID Method
This section provides a detailed methodology for the validated novel HPLC-RID method for the quantification of this compound.
1. Materials and Reagents
-
D-Galactonic acid standard (Sigma-Aldrich or equivalent)
-
Sulfuric acid (H₂SO₄), analytical grade
-
Ultrapure water (18.2 MΩ·cm)
-
Acetonitrile, HPLC grade
-
Syringe filters (0.22 µm, nylon or PVDF)
2. Instrumentation
-
HPLC system equipped with a quaternary or isocratic pump, autosampler, column oven, and a refractive index detector (RID).
-
Bio-Rad Aminex HPX-87H ion-exclusion column (300 mm x 7.8 mm) or equivalent.
-
Data acquisition and processing software.
3. Preparation of Standard Solutions and Mobile Phase
-
Mobile Phase: Prepare a 0.005 M H₂SO₄ solution by carefully adding the required volume of concentrated H₂SO₄ to ultrapure water. Degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh approximately 10 mg of D-galactonic acid standard and dissolve it in 10 mL of ultrapure water to obtain a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with ultrapure water to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.
4. Sample Preparation
-
For liquid samples (e.g., cell culture media, urine), centrifuge to remove particulate matter.
-
For solid samples (e.g., tissue, pharmaceutical formulations), perform a suitable extraction procedure (e.g., solid-liquid extraction with water or a mild acidic solution).
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
5. Chromatographic Conditions
-
Column: Bio-Rad Aminex HPX-87H
-
Mobile Phase: 0.005 M H₂SO₄
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 60 °C
-
RID Temperature: 40 °C
-
Run Time: 20 minutes
6. Validation Parameters
-
Linearity: Assessed by injecting the calibration standards in triplicate and constructing a calibration curve by plotting peak area against concentration.
-
Precision: Evaluated by analyzing replicate injections of a standard solution at three different concentrations on the same day (intra-day) and on three different days (inter-day).
-
Accuracy: Determined by the standard addition method, where known amounts of this compound are spiked into a sample matrix and the recovery is calculated.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.
Logical Comparison of Analytical Methodologies
The choice of an analytical method for this compound depends on the specific requirements of the study, such as sensitivity, sample matrix, and available instrumentation. The following diagram illustrates a logical comparison of the presented methods.
Caption: Decision tree for selecting an analytical method for this compound.
References
A Comparative Guide to Galactonic Acid and Other Aldonic Acids as Bioplastic Monomers
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable alternatives to petroleum-based plastics has led to significant research into bio-based and biodegradable polymers. Aldonic acids, a class of sugar acids derived from the oxidation of aldose sugars, represent a promising family of monomers for the synthesis of novel bioplastics. Their inherent chirality, hydrophilicity, and potential for biodegradation offer a unique design space for materials with tailored properties for applications ranging from packaging to biomedical devices. This guide provides a comparative analysis of galactonic acid alongside other common aldonic acids—gluconic acid and xylonic acid—as monomers for bioplastic production, supported by available experimental data and detailed methodologies.
Performance Comparison of Aldonic Acid-Based Bioplastics
Currently, comprehensive and directly comparable data on the mechanical and thermal properties of bioplastics derived from this compound, gluconic acid, and xylonic acid is limited in publicly available literature. However, based on existing research on individual poly(aldonate)s and general principles of polymer chemistry, we can construct a preliminary comparison. The following tables summarize the available data and expected properties.
Table 1: Comparison of Monomer Properties
| Property | This compound | Gluconic Acid | Xylonic Acid |
| Chemical Formula | C₆H₁₂O₇ | C₆H₁₂O₇ | C₅H₁₀O₆ |
| Molar Mass | 196.16 g/mol | 196.16 g/mol | 166.13 g/mol |
| Source | Oxidation of galactose | Oxidation of glucose | Oxidation of xylose |
| Key Features | Epimer of gluconic acid, potentially influencing polymer crystallinity and degradation. | Readily available, well-studied, and known to be highly biodegradable.[1] | A C5 sugar acid, potentially leading to polymers with different chain flexibility and properties compared to C6-derived polymers.[2][3] |
Table 2: Comparative Performance of Poly(aldonate) Bioplastics
| Property | Poly(galactonate) | Poly(gluconate) | Poly(xylonate) |
| Tensile Strength (MPa) | Data not available | Data not available | Data not available |
| Young's Modulus (GPa) | Data not available | Data not available | Data not available |
| Elongation at Break (%) | Data not available | Data not available | Data not available |
| Glass Transition Temp. (Tg) | Data not available | Amorphous (no Tg observed) | Data not available |
| Melting Temp. (Tm) | Data not available | 49.8 - 62.0 °C (for P(GL-CL) copolymers) | Data not available |
| Decomposition Temp. (Td) | Data not available | 282 - 489 °C (for P(GL-CL) copolymers) | Data not available |
| Biodegradability | Expected to be biodegradable | Readily biodegradable[1] | Expected to be biodegradable |
Note: P(GL-CL) refers to copolymers of δ-gluconolactone and ε-caprolactone. The properties of the homopolymer poly(δ-gluconolactone) were not explicitly detailed in the available literature.
Experimental Protocols
Detailed experimental protocols for the synthesis of bioplastics from aldonic acids are crucial for reproducibility and further research. Below are methodologies derived from available literature for the polymerization of aldonic acid lactones, which is a common route to producing polyesters.
Protocol 1: Ring-Opening Polymerization (ROP) of δ-Gluconolactone
This protocol is based on the synthesis of poly(δ-gluconolactone) and its copolymers.
Materials:
-
δ-Gluconolactone (d-GL)
-
ε-Caprolactone (CL) (for copolymerization)
-
Monomer-activated butyltin (IV) oxide (MBTO) catalyst
-
n-Octane (solvent)
Procedure:
-
A predetermined ratio of d-GL and CL (e.g., for copolymers) is added to a reaction vessel containing n-octane.
-
The MBTO catalyst is added to the mixture. The typical monomer to catalyst ratio is 500:1.
-
The reaction is carried out at a temperature range of 130-170°C for a duration of 4-8 hours.
-
The resulting polymer is then purified to remove any unreacted monomer and catalyst residues.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and copolymer composition.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and crystallinity.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature (Td).
Experimental and Logical Workflows
To facilitate a clearer understanding of the processes involved in synthesizing and characterizing aldonic acid-based bioplastics, the following diagrams illustrate the key workflows.
Signaling Pathways and Biodegradation
The biodegradation of polyesters, including those derived from aldonic acids, is a critical aspect of their lifecycle and a key driver for their development. The general mechanism involves the enzymatic hydrolysis of the ester bonds, leading to the formation of smaller oligomers and, eventually, the constituent monomers. These monomers can then be assimilated by microorganisms and enter central metabolic pathways.
While specific signaling pathways for the biodegradation of poly(galactonate), poly(gluconate), and poly(xylonate) are not yet well-elucidated, it is anticipated that a diverse range of microorganisms possessing esterase and lipase enzymes would be capable of degrading these polymers. The chirality and stereochemistry of the monomers may influence the specificity of the enzymes involved and the overall rate of biodegradation. Further research is needed to identify the specific microbial consortia and enzymatic pathways responsible for the degradation of these novel bioplastics.
Future Outlook
Aldonic acids present a versatile platform for the development of new bioplastics with a wide range of potential properties. This compound, as an epimer of the more common gluconic acid, is of particular interest as its stereochemistry could be leveraged to control the physical and degradation characteristics of the resulting polymers. While the current body of literature provides a foundational understanding, significant research is still required to fully explore the potential of these monomers. Future work should focus on:
-
Optimizing polymerization processes for this compound and xylonic acid to achieve high molecular weight polymers.
-
Conducting comprehensive mechanical and thermal testing of homopolymers and copolymers to establish structure-property relationships.
-
Investigating the biodegradation behavior of these new materials in various environments to understand their end-of-life options.
-
Exploring their biocompatibility for potential applications in the biomedical field, such as in drug delivery and tissue engineering.
By systematically addressing these research gaps, the scientific community can unlock the full potential of this compound and other aldonic acids as valuable monomers for the next generation of sustainable bioplastics.
References
A Comparative Guide to Enzyme Cross-Reactivity with Galactonic Acid and Its Isomers
For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes that metabolize galactonic acid is crucial for fields ranging from metabolic engineering to drug design. This guide provides a comparative analysis of the cross-reactivity of key enzymes with this compound and its isomers, supported by available experimental data and detailed methodologies.
This document delves into the enzymatic landscape surrounding this compound, a sugar acid with various stereoisomers. The specificity of enzymes for a particular isomer is a critical determinant of metabolic pathway flux and can be exploited for biotechnological applications. Here, we compare the substrate preferences of three key enzymes: D-galactonate dehydratase, L-galactonate dehydratase, and L-galactonate-5-dehydrogenase.
Enzyme Specificity and Kinetic Parameters
The interaction between an enzyme and its substrate is characterized by kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, with a lower Km generally indicating a higher affinity of the enzyme for the substrate. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
The following tables summarize the available quantitative data on the cross-reactivity of these enzymes with this compound and its isomers.
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Notes |
| D-Galactonate Dehydratase | Mycobacterium butyricum | D-Galactonate | 1 | - | - | Strictly specific for D-galactonate.[1] |
| Aspergillus terreus | D-Galactonate | 8.33 | - | - | ||
| L-Galactonate Dehydratase | Hypocrea jecorina | L-Galactonate | ~5 | - | - | Active on L-galactonate and D-arabonate. No activity with D-galactonate, D-gluconate, L-gulonate, or D-xylonate.[1][2] |
| D-Arabonate | - | - | - | Activity is approximately 50% of that with L-galactonate.[2] | ||
| L-Galactonate-5-Dehydrogenase (YjjN) | Escherichia coli | L-Galactonate | 19.5 | 0.51 | 0.026 (52.4 min-1mM-1) | Also shows activity with L-gulonate.[3] |
| L-Gulonate | - | - | - | Catalytic efficiency is similar to L-galactonate (104 min-1mM-1).[3] | ||
| L-Fuconate | - | - | - | No activity observed.[3] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are methodologies for assaying the activity of the discussed enzymes.
Protocol 1: Spectrophotometric Assay for D-Galactonate Dehydratase
This protocol is adapted from studies on D-galactonate dehydratase from Mycobacterium butyricum.
Principle: The enzymatic dehydration of D-galactonate produces 2-dehydro-3-deoxy-D-galactonate, which can be measured by monitoring the increase in absorbance at 235 nm.
Reagents:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Magnesium chloride (MgCl2) (10 mM)
-
D-Galactonate solution (substrate, 100 mM stock)
-
Purified D-galactonate dehydratase enzyme solution
-
Various this compound isomer solutions for cross-reactivity testing (100 mM stocks)
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and MgCl2.
-
Add the enzyme solution to the reaction mixture and incubate for 5 minutes at 30°C to equilibrate.
-
Initiate the reaction by adding the D-galactonate solution (or an isomer for testing) to a final concentration of 10 mM.
-
Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at 235 nm over time.
-
The initial reaction rate is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the product.
-
To determine Km and Vmax, vary the concentration of D-galactonate while keeping the enzyme concentration constant and fit the data to the Michaelis-Menten equation.
-
For cross-reactivity analysis, replace D-galactonate with other isomers at the same concentration and compare the reaction rates.
Protocol 2: Spectrophotometric Assay for L-Galactonate-5-Dehydrogenase
This protocol is based on the characterization of L-galactonate-5-dehydrogenase (YjjN) from E. coli.
Principle: The enzymatic oxidation of L-galactonate is coupled to the reduction of NAD+ to NADH. The increase in NADH concentration is monitored by measuring the absorbance at 340 nm.
Reagents:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
NAD+ solution (10 mM)
-
L-Galactonate solution (substrate, 200 mM stock)
-
Purified L-galactonate-5-dehydrogenase enzyme solution
-
Various this compound isomer solutions for cross-reactivity testing (200 mM stocks)
Procedure:
-
In a UV-transparent microplate or cuvette, prepare a reaction mixture containing Tris-HCl buffer and NAD+.
-
Add the L-galactonate solution (or an isomer for testing) to the desired final concentration.
-
Initiate the reaction by adding the enzyme solution.
-
Immediately begin monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a plate reader or spectrophotometer.
-
Calculate the initial reaction rate from the linear phase of the reaction, using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
Determine kinetic parameters by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.
-
Assess cross-reactivity by substituting L-galactonate with other isomers and comparing the resulting activities.
Visualizing Metabolic Pathways and Experimental Workflows
Metabolic Pathway of D-Galacturonate Catabolism in Fungi
The following diagram illustrates the fungal pathway for D-galacturonic acid catabolism, which involves the production and subsequent conversion of L-galactonate.
Caption: Fungal pathway of D-galacturonic acid to the TCA cycle.
Experimental Workflow for Comparing Enzyme Substrate Specificity
This diagram outlines a generalized workflow for assessing and comparing the substrate specificity of an enzyme with various isomers of its primary substrate.
Caption: Workflow for comparing enzyme substrate specificity.
References
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Columns for Galactonic Acid Separation
For Researchers, Scientists, and Drug Development Professionals
The effective separation and quantification of galactonic acid, a key sugar acid in various biological and industrial processes, is crucial for research and quality control. The choice of High-Performance Liquid Chromatography (HPLC) column is a critical factor that dictates the success of this separation. This guide provides a comparative overview of different HPLC columns for this compound analysis, supported by available experimental data and detailed protocols to aid in column selection and method development.
Performance Comparison of HPLC Columns
The selection of an appropriate HPLC column for this compound separation depends on several factors, including the sample matrix, desired resolution, and compatibility with the detection method. The following table summarizes the performance characteristics of various column types based on available data.
| Column Type | Stationary Phase | Principle | Mobile Phase Example | Key Advantages | Potential Considerations |
| Anion-Exchange | Quaternary Ammonium Functionalized Polymer | Ion Exchange | NaOH Gradient | High selectivity for charged molecules like aldonic acids.[1] | Requires specific ion-exchange chromatography systems. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polymer-based Amino (e.g., Shodex HILICpak VG-50)[2] | Partitioning | Acetonitrile/Ammonia Water Gradient[2] | Good separation of polar compounds, MS-friendly mobile phases.[2] | Requires careful mobile phase preparation and column equilibration.[3] |
| Mixed-Mode | Weak Anion-Exchange and Reversed-Phase | Multiple | Acetonitrile/Water with Buffer | Can retain and separate both hydrophilic and hydrophobic compounds.[4] | Method development can be more complex due to multiple interaction modes. |
| Reversed-Phase | C18 or similar | Hydrophobic Interaction | Acetonitrile/Water with Acid (e.g., Phosphoric or Formic Acid)[5] | Robust and widely available. MS-compatible methods are possible with volatile acids.[5] | May have limited retention for highly polar molecules like this compound without ion-pairing agents. |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the performance evaluation of different HPLC columns for this compound separation.
Experimental workflow for column performance evaluation.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
1. Anion-Exchange Chromatography with Pulsed Amperometric Detection
-
Objective: To separate and quantify monosaccharides and their corresponding aldonic acids, including this compound.
-
Column: CarboPac™ PA-10 (250 mm × 2 mm).[1]
-
Mobile Phase: A gradient of NaOH and NaOAc solution. The exact gradient program should be optimized based on the specific separation requirements.[1]
-
Flow Rate: Not specified, but typically around 0.2-0.5 mL/min for a 2 mm ID column.
-
Detection: Pulsed Amperometric Detection (PAD).[1]
-
Sample Preparation: Dilute samples in the appropriate concentration range (e.g., 0.1 to 10.0 mg/L) for linearity checks.[1]
2. HILIC Separation with Mass Spectrometric Detection
-
Objective: To achieve good separation and high-sensitivity analysis of hydrophilic compounds, including organic acids like this compound.
-
Column: Shodex HILICpak VG-50 2D (a polymer-based amino column).[2]
-
Mobile Phase: A gradient of ammonia water and acetonitrile. An example gradient could start with a high percentage of acetonitrile and gradually increase the ammonia water concentration.[2]
-
Flow Rate: Not specified, dependent on column dimensions and particle size.
-
Detection: Electrospray Ionization Mass Spectrometry (ESI-MS) in negative mode for high sensitivity analysis of saccharides and organic acids.[2]
-
Key Insight: The use of an alkaline mobile phase on this polymer-based amino column allows for the effective elution and analysis of anionic compounds like organic acids.[2]
3. Reversed-Phase HPLC
-
Objective: To provide a simple and robust method for the analysis of D-Galacturonic acid.
-
Column: Newcrom R1.[5]
-
Mobile Phase: An isocratic mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid. For MS compatibility, phosphoric acid should be replaced with a volatile acid like formic acid.[5]
-
Detection: UV-Vis, MS.
-
Note: This method is scalable and can be used for preparative separation to isolate impurities.[5]
4. Mixed-Mode Chromatography
-
Objective: To separate a mixture of hydrophilic and acidic compounds.
-
Column: Amaze TR HPLC column.[4]
-
Principle: This column combines weak reversed-phase and weak anion-exchange mechanisms for retention and separation.[4]
-
Mobile Phase: An isocratic, MS-compatible mobile phase is used to achieve baseline separation.[4]
-
Key Advantage: This approach allows for the analysis of both hydrophilic and hydrophobic organic and inorganic acids in a single run.[4]
Conclusion
The optimal column for this compound separation is highly dependent on the specific analytical needs. Anion-exchange chromatography offers excellent selectivity for charged species. HILIC columns are well-suited for separating polar compounds and are compatible with mass spectrometry. Reversed-phase and mixed-mode columns provide versatility for analyzing samples containing a broader range of analytes. Researchers should consider the sample complexity, required sensitivity, and available detection methods when selecting the most appropriate column and developing their separation method.
References
A Comparative Guide to Alternative Microbial Strains for Efficient Galactonic Acid Production
For Researchers, Scientists, and Drug Development Professionals
The production of galactonic acid, a valuable platform chemical and intermediate for pharmaceuticals and fine chemicals, is increasingly shifting towards sustainable microbial fermentation routes. This guide provides a comparative analysis of alternative microbial strains, focusing on their efficiency in producing this compound. We present key performance metrics, detailed experimental protocols, and visualizations of the underlying metabolic pathways to assist in the selection and development of optimal biocatalysts.
Comparative Performance of Microbial Strains
The selection of a microbial host is critical for developing a commercially viable this compound production process. Key performance indicators include titer (final product concentration), yield (product generated per unit of substrate consumed), and productivity (production rate). The following table summarizes the performance of prominent wild-type and engineered microbial strains.
| Microbial Strain | Type | Substrate | Titer (g/L) | Yield (g/g or %) | Productivity (g/L/h) | Reference |
| Aspergillus niger ΔgaaB | Engineered Fungus | D-galacturonic acid | ~7-9 | 0.6-0.9 g/g | Not Reported | [1][2] |
| Aspergillus niger (Engineered) | Engineered Fungus | Orange Peel (Pectin) | Not Reported | ~90% | Not Reported | [3] |
| Trichoderma reesei Δlgd1 | Engineered Fungus | D-galacturonic acid | Not Reported | 0.6-0.9 g/g | Not Reported | [1][4] |
| Gluconobacter oxydans | Wild-type Bacterium | D-galactose | ~19.3 | 64.3% | ~0.78 | [5] |
| Rhodosporidium toruloides | Wild-type Yeast | D-galacturonic acid | Not Reported | Not Reported | Not Reported | [6] |
Note: Direct comparison of productivity can be challenging due to variations in experimental conditions. The data presented is based on reported values under specific laboratory settings.
Metabolic Pathways and Engineering Strategies
The microbial production of this compound from D-galactose or its precursor D-galacturonic acid involves specific metabolic pathways. Understanding these pathways is crucial for targeted genetic engineering to enhance production.
Fungal D-galacturonic Acid Catabolic Pathway
In fungi like Aspergillus niger and Trichoderma reesei, D-galacturonic acid is catabolized through a series of enzymatic steps. A common metabolic engineering strategy involves blocking this pathway to accumulate an intermediate product. For L-galactonic acid production, the gene encoding L-galactonate dehydratase (gaaB in A. niger or lgd1 in T. reesei) is deleted. This knockout prevents the conversion of L-galactonate to 2-keto-3-deoxy-L-galactonate, leading to the accumulation and secretion of L-galactonic acid.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 3. researchgate.net [researchgate.net]
- 4. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 5. Characteristics and kinetics of the aldonic acids production using whole-cell catalysis of Gluconobacter oxydans :: BioResources [bioresources.cnr.ncsu.edu]
- 6. aminer.org [aminer.org]
A Researcher's Guide to Derivatization Reagents for Galactonic Acid Analysis via GC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of galactonic acid, a key sugar acid in various biological and industrial processes, is paramount. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, but it necessitates a derivatization step to convert the non-volatile this compound into a form suitable for GC analysis. This guide provides an objective comparison of three commonly employed derivatization reagents: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, and Methyl Chloroformate (MCF), supported by experimental data and detailed protocols.
Performance Comparison of Derivatization Reagents
The choice of derivatization reagent significantly impacts the accuracy, sensitivity, and reproducibility of this compound analysis. The following table summarizes the key performance metrics for MSTFA, BSTFA/TMCS, and MCF based on studies of sugar acids and other organic acids.
| Performance Metric | MSTFA | BSTFA / TMCS | Methyl Chloroformate (MCF) |
| Reaction Time | 30 - 60 minutes | 30 - 60 minutes | Instantaneous |
| Reaction Temperature | 30 - 70°C | 60 - 70°C | Room Temperature |
| Derivative Stability | Moderate; sensitive to moisture | Moderate; sensitive to moisture | High; stable derivatives |
| Reproducibility (%RSD) | Poorer for some organic acids | Generally good | Excellent |
| Byproducts | Volatile and often do not interfere | Can sometimes interfere with analysis | Separates easily from derivatives |
| Safety | Corrosive, moisture sensitive | Corrosive, moisture sensitive | Toxic, corrosive |
Experimental Protocols
Detailed methodologies for the derivatization of this compound using each of the three reagents are provided below. These protocols are based on established methods for the analysis of sugar acids.
Protocol 1: Two-Step Methoximation and Silylation with MSTFA
This is a widely used method for the analysis of sugars and sugar acids, involving the protection of the carbonyl group followed by silylation of the hydroxyl and carboxyl groups.
Materials:
-
This compound standard or dried sample extract
-
Methoxyamine hydrochloride (MeOx·HCl) solution (20 mg/mL in pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC-MS autosampler vials with inserts
Procedure:
-
Place the dried this compound sample in a GC vial.
-
Add 50 µL of the methoxyamine hydrochloride solution to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 45 minutes to complete the methoximation.
-
Cool the vial to room temperature.
-
Add 80 µL of MSTFA to the vial.
-
Recap the vial and vortex for 1 minute.
-
Incubate at 60°C for 30 minutes for silylation.
-
Cool to room temperature before GC-MS analysis.
Protocol 2: Two-Step Methoximation and Silylation with BSTFA/TMCS
Similar to the MSTFA protocol, this method uses BSTFA with a TMCS catalyst for silylation.
Materials:
-
This compound standard or dried sample extract
-
Methoxyamine hydrochloride (MeOx·HCl) solution (20 mg/mL in pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC-MS autosampler vials with inserts
Procedure:
-
Place the dried this compound sample in a GC vial.
-
Add 50 µL of the methoxyamine hydrochloride solution.
-
Cap the vial, vortex, and incubate at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 80 µL of BSTFA + 1% TMCS.
-
Recap the vial, vortex, and incubate at 70°C for 60 minutes.
-
Cool to room temperature before analysis.
Protocol 3: Alkylation with Methyl Chloroformate (MCF)
This alternative to silylation offers a rapid, room temperature reaction with improved derivative stability.[1]
Materials:
-
Aqueous solution of this compound standard or sample
-
Methanol
-
Pyridine (anhydrous)
-
Methyl Chloroformate (MCF)
-
Chloroform
-
Sodium bicarbonate (1 M)
-
Anhydrous sodium sulfate
-
GC-MS autosampler vials with inserts
Procedure:
-
To 100 µL of the aqueous this compound sample in a vial, add 330 µL of methanol and 50 µL of pyridine.
-
Vortex the mixture for 10 seconds.
-
Add 50 µL of MCF and vortex for 30 seconds.
-
Add another 50 µL of MCF and vortex for another 30 seconds.
-
Add 400 µL of chloroform to extract the derivatives and vortex for 10 seconds.
-
Add 400 µL of 1 M sodium bicarbonate to quench the reaction and separate the phases, then vortex for 10 seconds.
-
Centrifuge to separate the layers.
-
Transfer the lower chloroform layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
The sample is ready for GC-MS injection.
Visualizing the Experimental Workflows
The following diagrams illustrate the key steps in each derivatization protocol.
Conclusion
The selection of an appropriate derivatization reagent for this compound analysis is a critical decision that depends on the specific requirements of the study.
-
MSTFA and BSTFA/TMCS are well-established silylation reagents that are effective for sugar acids. The choice between them may depend on the specific instrumentation and potential for interfering byproducts. However, the stability of the resulting derivatives can be a concern.
-
MCF alkylation presents a compelling alternative, offering rapid, room-temperature derivatization and producing highly stable derivatives, which can lead to improved reproducibility.[1] This method is particularly advantageous for high-throughput metabolomics studies where sample stability and robustness are critical.
Researchers should carefully consider the trade-offs between these methods in terms of reaction conditions, derivative stability, and overall analytical performance to select the most suitable approach for their this compound analysis needs.
References
A Comparative Guide to Confirming the Identity of Galactonic Acid in Natural Product Extracts
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of bioactive compounds in natural product extracts is a critical step in drug discovery and development. Galactonic acid, a sugar acid derived from galactose, has garnered interest for its potential biological activities. This guide provides a comprehensive comparison of analytical methodologies for the unequivocal confirmation of this compound in complex natural product matrices, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The choice of analytical technique for the confirmation of this compound is dictated by factors such as the complexity of the natural product matrix, the required sensitivity, and the availability of instrumentation. The two most powerful and commonly employed methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase followed by mass-based detection and fragmentation. | Separation of compounds in the liquid phase with detection based on UV absorbance. |
| Sample Volatility | Requires volatile or derivatized non-volatile compounds. This compound requires derivatization. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules like this compound. | Suitable for non-volatile compounds that possess a UV chromophore. |
| Derivatization | Mandatory for polar compounds like this compound to increase volatility. Common methods include silylation. | Not required , which simplifies sample preparation and reduces potential for analyte degradation. | Not required . |
| Selectivity & Confirmation | High, based on retention time and mass spectrum. | Very high, based on retention time, precursor ion mass, and fragmentation pattern (MS/MS). | Lower selectivity, as multiple compounds can have similar retention times and UV spectra. |
| Sensitivity | Generally high, but can be affected by derivatization efficiency and matrix interference. | Typically offers the highest sensitivity and specificity, especially with techniques like Multiple Reaction Monitoring (MRM). | Lower sensitivity compared to mass spectrometry-based methods. |
| Matrix Effects | Can be significant, but often mitigated by the high separation efficiency of the gas chromatograph. | Prone to ion suppression or enhancement from co-eluting matrix components, requiring careful method development and often the use of internal standards. | Can be affected by co-eluting compounds that absorb at the same wavelength. |
| Quantitative Performance | Good, with proper calibration and use of internal standards. | Excellent, considered the gold standard for quantitative analysis in complex matrices. | Suitable for quantification, but may lack the precision and accuracy of MS-based methods in complex extracts. |
Quantitative Performance Data
The following table summarizes typical quantitative performance data for the analysis of sugar acids, providing an estimate of what can be expected for this compound analysis. It is important to note that these values are matrix-dependent and should be validated for each specific application.
| Parameter | GC-MS (with derivatization) | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.01 - 1 ng/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL | 0.05 - 5 ng/mL | 0.5 - 5 µg/mL |
| Linearity (R²) | > 0.99 | > 0.995 | > 0.99 |
| Recovery | 80 - 110% | 85 - 115% | 75 - 105% |
| Precision (RSD%) | < 15% | < 10% | < 20% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.
Protocol 1: GC-MS Analysis of this compound via Trimethylsilyl (TMS) Derivatization
This protocol is suitable for the analysis of this compound in microbial or plant extracts.
1. Extraction:
-
Lyophilize 10-50 mg of the natural product extract.
-
Add 1 mL of 80% methanol and vortex thoroughly.
-
Sonicate for 15 minutes in a water bath.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Collect the supernatant and dry it under a stream of nitrogen gas at 40°C.
2. Derivatization:
-
To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Incubate at 37°C for 90 minutes with shaking.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 37°C for 30 minutes with shaking.
-
Centrifuge to pellet any precipitate before transferring the supernatant to a GC-MS vial.
3. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 70°C, hold for 1 min, ramp to 310°C at 6°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-650.
Confirmation: The identity of this compound is confirmed by comparing the retention time and the mass spectrum of the derivatized analyte in the sample to that of a derivatized authentic standard. The mass spectrum of the TMS-derivatized this compound will show characteristic fragment ions.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol is advantageous due to its simplicity (no derivatization) and high selectivity, making it ideal for complex matrices.
1. Extraction and Sample Preparation:
-
Extract 10-50 mg of the lyophilized natural product with 1 mL of 80% methanol.
-
Vortex, sonicate, and centrifuge as described in the GC-MS protocol.
-
Dilute the supernatant with an appropriate volume of the initial mobile phase (e.g., 1:10) to minimize matrix effects.
-
Filter through a 0.22 µm syringe filter into an LC-MS vial.
2. LC-MS/MS Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) or a HILIC column for polar compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient will depend on the column and the complexity of the extract. A typical gradient might be: 0-1 min 5% B, 1-8 min ramp to 95% B, 8-10 min hold at 95% B, 10-10.1 min return to 5% B, 10.1-12 min re-equilibrate at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI) in negative ion mode.
-
MS Parameters: Optimize source parameters (e.g., capillary voltage, gas flows, temperature) for this compound by infusing a standard solution.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-product ion transitions for this compound (e.g., m/z 195 -> m/z 75 and m/z 195 -> m/z 111).
Confirmation: The identity of this compound is confirmed by the co-elution of the analyte in the sample with an authentic standard at the same retention time and the presence of the correct precursor ion and at least two product ions with the same ratio as the standard.
Visualizing the Workflow and Rationale
To aid in understanding the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship for confirming the identity of this compound.
Caption: Experimental workflow for this compound identification.
Comprehensive Review of Galactonic Acid Derivatives: An Examination of In Vivo and In Vitro Efficacy
A thorough review of publicly available scientific literature reveals a significant lack of data on the in vivo and in vitro efficacy of galactonic acid derivatives. Extensive searches have consistently resulted in information pertaining to gallic acid and its derivatives, which are structurally and functionally distinct from this compound.
While research into the biological activities of various acid derivatives is a robust field, it appears that this compound and its specific derivatives have not been a significant focus of published efficacy studies. The available literature predominantly centers on the well-documented antioxidant, anti-inflammatory, and anticancer properties of gallic acid and its esters or amides.
One study was identified that investigated the in vitro prebiotic potential of this compound itself, suggesting it may selectively stimulate the growth of beneficial gut bacteria. However, this study did not explore derivatives of this compound, nor did it provide a comparison of efficacy between different compounds or between in vitro and in vivo models.
Professionals seeking to explore the therapeutic potential of this compound derivatives should be aware of the current gap in the scientific literature. There is a clear opportunity for novel research in this area, including:
-
The synthesis and characterization of novel this compound derivatives.
-
Systematic in vitro screening of these derivatives for various biological activities (e.g., antimicrobial, antiviral, anticancer, immunomodulatory).
-
Subsequent in vivo studies in relevant animal models to determine the efficacy, pharmacokinetics, and safety of promising candidates.
At present, a comparative guide on the in vivo versus in vitro efficacy of this compound derivatives cannot be constructed due to the absence of requisite experimental data in published research. The scientific community would benefit greatly from foundational research to establish the biological activities and therapeutic potential of this class of compounds.
"spectroscopic comparison of D-galactonic acid and L-galactonic acid"
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between enantiomers is critical. This guide provides a comprehensive spectroscopic comparison of D-galactonic acid and L-galactonic acid, offering key data and experimental insights to distinguish these mirror-image molecules.
D-galactonic acid and its enantiomer, L-galactonic acid, are sugar acids derived from the oxidation of D-galactose and L-galactose, respectively. While they share the same molecular formula (C₆H₁₂O₇) and connectivity, their stereochemical difference imparts distinct biological activities and chiroptical properties. This guide delves into a comparative analysis using various spectroscopic techniques, highlighting which methods can and cannot differentiate between these two stereoisomers.
Spectroscopic Data Comparison
As enantiomers, D- and L-galactonic acid exhibit identical spectroscopic properties in achiral environments. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will not distinguish between the two forms. The key to their differentiation lies in chiroptical methods like Circular Dichroism (CD) and the measurement of specific optical rotation.
Achiral Spectroscopic Techniques (NMR, IR, MS)
The following table summarizes the expected spectroscopic data for both D- and L-galactonic acid based on data available for the D-enantiomer. The data for the L-enantiomer is predicted to be identical.
| Spectroscopic Technique | Parameter | D-Galactonic Acid | L-Galactonic Acid (Predicted) |
| ¹H NMR (600 MHz, 5% DMSO, pH 7.0) | Chemical Shifts (δ) [ppm] | 4.24, 3.97, 3.96, 3.95, 3.94, 3.69, 3.68, 3.67, 3.64, 3.63, 3.62[1] | 4.24, 3.97, 3.96, 3.95, 3.94, 3.69, 3.68, 3.67, 3.64, 3.63, 3.62 |
| IR Spectroscopy | Key Absorptions (cm⁻¹) | ~3300 (broad, O-H stretch), ~1725 (C=O stretch) | ~3300 (broad, O-H stretch), ~1725 (C=O stretch) |
| Mass Spectrometry (MS) | Molecular Weight | 196.16 g/mol | 196.16 g/mol |
Chiroptical Techniques (Specific Rotation and Circular Dichroism)
Chiroptical techniques are essential for distinguishing between enantiomers.
| Technique | Parameter | D-Galactonic Acid | L-Galactonic Acid |
| Specific Optical Rotation | [α]²⁰D (c=1, H₂O) | -6.7°[2] | +6.7° (Predicted) |
| Circular Dichroism (CD) | Spectrum | Expected to show a CD spectrum | Expected to show a mirror-image CD spectrum to the D-enantiomer |
Note on Mutarotation: The specific optical rotation of D-galactonic acid in water can vary over time, with reported values ranging from -3.49° to +12.95°, due to the equilibrium between the open-chain form and cyclic lactone forms.[2]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the carbon skeleton and proton environments. This technique will not differentiate between D- and L-enantiomers but will confirm the overall structure of galactonic acid.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the temperature to a constant value, typically 25°C.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This will require a larger number of scans due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS or DSS).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the carboxylic acid and hydroxyl groups.
Protocol:
-
Sample Preparation (Solid Sample):
-
KBr Pellet Method: Mix a small amount of the finely ground this compound sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Press the mixture in a die under high pressure to form a transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Perform a background scan with an empty sample compartment (for KBr pellet) or a clean ATR crystal.
-
-
Data Acquisition:
-
Place the sample in the IR beam path.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and obtain fragmentation patterns for structural elucidation.
Protocol (LC-MS):
-
Sample Preparation: Dissolve a small amount of the this compound sample in a solvent compatible with the liquid chromatography (LC) mobile phase (e.g., water or a water/acetonitrile mixture).
-
LC Separation:
-
Use a suitable LC column for separating polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column.
-
Develop a gradient elution method using appropriate mobile phases (e.g., acetonitrile and water with a modifier like formic acid or ammonium formate).
-
-
MS Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode to detect the deprotonated molecule [M-H]⁻.
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-500).
-
For structural information, perform tandem mass spectrometry (MS/MS) by selecting the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion and interpret the fragmentation pattern.
-
Circular Dichroism (CD) Spectroscopy
Objective: To differentiate between the D- and L-enantiomers based on their differential absorption of circularly polarized light.
Protocol:
-
Sample Preparation:
-
Dissolve the this compound sample in a transparent solvent (e.g., water) to a known concentration (typically in the mg/mL range). The solution must be free of any particulate matter.
-
Use a quartz cuvette with a known path length (e.g., 0.1 cm or 1 cm).
-
-
Instrument Setup:
-
Turn on the instrument and purge with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Allow the lamp to warm up.
-
Set the desired wavelength range (e.g., 190-300 nm), scan speed, and number of accumulations.
-
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the spectrum of the sample.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
The resulting CD spectrum will show positive and/or negative bands, measured in millidegrees (mdeg). The spectrum for the L-enantiomer will be a mirror image of the D-enantiomer's spectrum.
-
Signaling Pathways and Experimental Workflows
The metabolism of D-galactonate in some bacteria proceeds through the De Ley-Doudoroff pathway. This pathway provides a biological context for the relevance of D-galactonic acid.
An experimental workflow for the chiral analysis of a mixture of D- and L-galactonic acid would typically involve chiral chromatography followed by detection.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
